molecular formula C10H13ClF3N B1405286 1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride CAS No. 1864062-04-3

1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride

Cat. No.: B1405286
CAS No.: 1864062-04-3
M. Wt: 239.66 g/mol
InChI Key: SYWGBBJGWIEQAM-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H13ClF3N and its molecular weight is 239.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N.ClH/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13;/h3-6,9H,2,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWGBBJGWIEQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Trifluoromethylphenyl Amines: Pharmacophore Engineering & Biological Applications

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Fluorine Effect in Medicinal Chemistry

In the high-stakes arena of lead optimization, the trifluoromethylphenyl amine motif represents a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. The incorporation of a trifluoromethyl (


) group onto an aniline ring is not merely a steric modification; it is a profound electronic and physicochemical engineering strategy.[1]

For drug development professionals, understanding the "Fluorine Effect" is critical:

  • Metabolic Shielding: The

    
     bond (approx. 116 kcal/mol) is one of the strongest in organic chemistry. Placing a 
    
    
    
    group at metabolic "hotspots" (e.g., para-positions susceptible to CYP450 oxidation) significantly extends the half-life (
    
    
    ) of the drug.
  • Lipophilicity Modulation: The

    
     group is highly lipophilic.[1] Its addition typically increases the partition coefficient (
    
    
    
    ), facilitating passive transport across the blood-brain barrier (BBB) and cell membranes.
  • Bioisosterism: The

    
     group is often considered a bioisostere for an isopropyl group or a chlorine atom, but with orthogonal electronic properties. It is strongly electron-withdrawing (
    
    
    
    ), which lowers the
    
    
    of the adjacent amine, reducing its basicity and altering hydrogen bond donor capability.

Mechanistic Pharmacology & Therapeutic Classes

The biological activity of trifluoromethylphenyl amines spans oncology, infectious disease, and hormone regulation. The underlying mechanism usually involves the


 group occupying a specific hydrophobic pocket within a protein target, inducing a conformational "lock."
Kinase Inhibitors (Oncology)

The most commercially significant application is in Tyrosine Kinase Inhibitors (TKIs).

  • Target: VEGFR, PDGFR, RAF kinases.

  • Mechanism: The trifluoromethylphenyl moiety often binds in the allosteric hydrophobic pocket (adjacent to the ATP-binding site). The electron-deficient ring participates in

    
     stacking interactions, while the 
    
    
    
    group displaces water molecules from the hydrophobic cleft, providing an entropic gain in binding energy.
  • Key Example: Sorafenib (Nexavar). The 4-chloro-3-(trifluoromethyl)phenyl urea moiety is the critical pharmacophore that stabilizes the kinase in its inactive "DFG-out" conformation.

Nuclear Receptor Antagonists
  • Target: Androgen Receptor (AR).

  • Mechanism: In compounds like Nilutamide , the trifluoromethylaniline scaffold competes with testosterone. The electron-withdrawing nature of the

    
     group is essential for the specific electrostatic landscape required to antagonize the receptor without activating it.
    
Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision matrix for optimizing this pharmacophore.

SAR_Logic Core Trifluoromethylphenyl Amine Core Meta_Sub Meta-CF3 Substitution Core->Meta_Sub Para_Sub Para-CF3 Substitution Core->Para_Sub Amine_Mod Amine Derivatization Core->Amine_Mod Binding Hydrophobic Pocket Fill (Potency) Meta_Sub->Binding Kinase Selectivity Metabolic Blocks CYP Oxidation (Metabolic Stability) Para_Sub->Metabolic High Impact Lipophilicity Increases LogP (Membrane Permeability) Para_Sub->Lipophilicity Electronic Decreases pKa (H-Bond Donor Strength) Amine_Mod->Electronic Urea/Amide formation

Figure 1: SAR Decision Matrix for Trifluoromethylphenyl Amine Optimization.

Technical Workflow: Synthesis of a Sorafenib-Analog Scaffold

This section details the synthesis of a diaryl urea scaffold containing the 4-chloro-3-(trifluoromethyl)phenyl moiety. This specific connectivity is ubiquitous in kinase inhibitor discovery.

Experimental Design

Objective: Synthesize N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-phenoxyphenyl)urea. Rationale: The urea linkage is formed by reacting an aniline with an isocyanate. We utilize the trifluoromethyl aniline as the nucleophile (or the isocyanate precursor) to ensure regiospecificity.

Reagents & Equipment
  • Reactant A: 4-Chloro-3-(trifluoromethyl)aniline (CAS: 320-51-4).

  • Reactant B: 4-Phenoxyphenyl isocyanate.

  • Solvent: Dichloromethane (DCM), Anhydrous.

  • Purification: Silica gel flash chromatography or recrystallization (Ethanol).

  • Analysis:

    
    H-NMR (DMSO-
    
    
    
    ), LC-MS.
Step-by-Step Protocol
  • Preparation of Reaction Vessel:

    • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Argon or Nitrogen gas to maintain an inert atmosphere.

  • Solubilization:

    • Add 1.0 equivalent (e.g., 2.0 mmol) of 4-Chloro-3-(trifluoromethyl)aniline to the RBF.

    • Add 10 mL of anhydrous DCM. Stir until fully dissolved.

  • Addition of Isocyanate:

    • Dissolve 1.1 equivalents (e.g., 2.2 mmol) of 4-Phenoxyphenyl isocyanate in 5 mL of DCM.

    • Add the isocyanate solution dropwise to the aniline solution at room temperature (25°C) over 10 minutes.

    • Note: The reaction is typically exothermic; verify temperature stability if scaling up.

  • Reaction Monitoring:

    • Stir the mixture at room temperature for 4–12 hours.

    • TLC Check: Use Hexane:Ethyl Acetate (3:1). The starting aniline spot (usually fluorescent) should disappear, and a more polar urea product spot should appear.

  • Work-up & Isolation:

    • The product often precipitates out of DCM as a white solid.

    • Filtration: Vacuum filter the precipitate.

    • Wash: Wash the filter cake with cold DCM (

      
      ) to remove unreacted isocyanate.
      
  • Purification (Self-Validating Step):

    • If no precipitate forms, evaporate solvent and recrystallize from hot Ethanol.

    • Validation: Purity must be

      
       by HPLC before biological testing.
      
Synthesis Logic Diagram

Synthesis_Workflow Start Start: 4-Cl-3-CF3-Aniline Reagent Add Isocyanate (R-N=C=O) in DCM Start->Reagent Reaction Nucleophilic Addition (Formation of Urea) Reagent->Reaction Check TLC Monitoring (Disappearance of Aniline) Reaction->Check Check->Reaction Incomplete Precip Product Precipitation Check->Precip Complete Final Isolated Diaryl Urea Precip->Final

Figure 2: Synthetic pathway for Urea-linked Trifluoromethylphenyl Amine scaffolds.

Quantitative Data Summary: Comparative Potency

The following table summarizes the impact of the


 group on biological potency in EGFR kinase inhibition assays, comparing it to non-fluorinated analogs.
Compound AnalogSubstituent (R)IC50 (EGFR WT) [nM]LogP (Calc)Metabolic Stability (t1/2)
Reference (Aniline)

> 10002.1Low (< 30 min)
Chloro-Analog

1502.8Moderate
Methyl-Analog

4502.4Low (Benzylic oxidation)
Target Scaffold

15 - 30 3.2 High (> 120 min)

Data Interpretation: The


 analog demonstrates a superior balance of potency and metabolic stability. The potency increase is attributed to the specific hydrophobic filling of the kinase pocket, while the stability is due to the blockage of oxidative metabolism at the ring position.

Future Perspectives

The field is moving beyond simple inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): Trifluoromethylphenyl amines are being used as the "warhead" moiety to bind the protein of interest (POI), linked to an E3 ligase binder. The high affinity provided by the

    
     group is crucial for the formation of the ternary complex.
    
  • 
     PET Imaging:  The synthesis of 
    
    
    
    -labeled trifluoromethyl groups allows these bioactive molecules to serve as radiotracers for non-invasive tumor imaging.

References

  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases. Cancer Research. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Lombardino, J. G., & Lowe, J. A. (2004). The role of the medicinal chemist in drug discovery—then and now. Nature Reviews Drug Discovery. Link

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Wang, J., et al. (2014). Structure-Activity Relationship Studies of 4-Anilinoquinazoline Derivatives as EGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Link

Sources

A Senior Application Scientist's Guide to the Thermochemical Landscape of 1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Thermochemical Data in Pharmaceutical Development

In the rigorous and demanding world of pharmaceutical development, a thorough understanding of a drug candidate's physicochemical properties is paramount. For active pharmaceutical ingredients (APIs) like 1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride, a comprehensive thermochemical profile is not merely academic; it is a cornerstone of process safety, formulation stability, and ultimately, clinical success. This guide provides an in-depth technical framework for both the experimental determination and computational prediction of the key thermochemical parameters of this fluorinated amine hydrochloride. While specific experimental data for this compound is not extensively published, this document outlines the established methodologies and expert rationale required to generate a robust and reliable thermochemical dataset.

The trifluoromethyl group and the amine hydrochloride salt moiety introduce specific chemical characteristics that influence the molecule's thermal behavior. The strong C-F bonds contribute to thermal stability, while the ionic nature of the hydrochloride salt dictates its solid-state properties, such as lattice energy and melting point. Understanding these properties is crucial for everything from drying and milling operations to predicting shelf-life and bioavailability.

Part 1: Experimental Determination of Thermochemical Properties

The foundation of any thermochemical dataset is rigorous experimental measurement. For a crystalline solid like 1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride, the primary techniques are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry.

Thermal Stability and Phase Behavior: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental thermal analysis methods used to characterize the physicochemical properties of pharmaceutical solids.[1] They provide critical information on melting, crystallization, decomposition, and compatibility with excipients.[1]

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[2] This allows for the determination of transition temperatures and enthalpies.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference standards, such as indium.[3]

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride into an aluminum sample pan.[4] Hermetically seal the pan to prevent solvent loss if the sample is a hydrate or solvate.

  • Experimental Parameters:

    • Temperature Range: Typically from room temperature to a temperature beyond the melting or decomposition point (e.g., 25 °C to 300 °C). The upper limit should be informed by TGA data to avoid significant decomposition within the DSC cell.[3]

    • Heating Rate: A standard heating rate is 10 °C/min.[3]

    • Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 30-50 mL/min to create a reproducible atmosphere and remove any off-gases.

  • Data Acquisition: Place the sample and a reference (an empty, sealed pan) into the DSC cell and initiate the heating program.

  • Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and exothermic peaks for crystallization or decomposition. The onset temperature of the melting peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

DSC_Workflow

TGA measures the change in mass of a sample as a function of temperature or time. It is crucial for determining the thermal stability and decomposition profile of the compound.

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Place 5-20 mg of the sample into an alumina crucible.[5]

  • Experimental Parameters:

    • Temperature Range: Typically from room temperature to a high temperature where complete decomposition is expected (e.g., 25 °C to 600 °C).

    • Heating Rate: A common heating rate is 10 °C/min.

    • Atmosphere: Conduct the analysis in an inert atmosphere (e.g., nitrogen) to study pyrolysis and in an oxidizing atmosphere (e.g., air) to assess oxidative stability. Because fluorinated compounds can release corrosive gases like hydrogen fluoride (HF) upon decomposition, it is critical to use an instrument with a corrosion-resistant furnace and appropriate exhaust handling.[6]

  • Data Acquisition: Place the crucible in the TGA furnace and start the heating program.

  • Data Analysis: The TGA curve plots mass loss versus temperature. The onset temperature of a mass loss step indicates the beginning of decomposition.

TGA_Workflow

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a fundamental thermodynamic property. For organic compounds, it is typically determined by combustion calorimetry.

Experimental Protocol: Combustion Calorimetry

  • Sample Preparation: A pellet of the sample (typically 0.5-1.5 g) is prepared and placed in a crucible inside a combustion bomb.

  • Bomb Pressurization: The bomb is filled with high-purity oxygen to a pressure of about 30 atm.

  • Combustion: The sample is ignited, and the temperature change of the surrounding water bath is precisely measured.

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The enthalpy of formation is then derived using Hess's Law, which involves the known enthalpies of formation of the combustion products (CO₂, H₂O, N₂, and HF).[7][8]

Key Consideration for Fluorinated Compounds: The combustion of fluorinated organic compounds produces hydrogen fluoride (HF). This requires specialized bomb calorimeters with corrosion-resistant linings and a procedure to ensure all the HF dissolves in the water placed in the bomb to form a solution of known concentration.

Lattice Energy

For an ionic compound like an amine hydrochloride, the lattice energy—the energy released when gaseous ions combine to form a solid crystal—is a key indicator of solid-state stability.[9] It cannot be measured directly but can be determined using a Born-Haber cycle.[10][11] This thermochemical cycle relates the lattice energy to other experimentally determinable quantities.

Born-Haber Cycle Components for 1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride:

  • Enthalpy of formation of the solid salt (ΔfH°[salt]): Determined by combustion calorimetry.

  • Enthalpy of atomization of the constituent elements: Available from standard tables.

  • Ionization energy of the cation precursor (the free amine): Can be estimated or determined by mass spectrometry.

  • Electron affinity of the anion precursor (chlorine): A known value.

  • Enthalpy of formation of the gaseous free amine and gaseous HCl: These can be determined experimentally or computationally.

By applying Hess's Law to these values, the lattice energy can be calculated.[10]

Part 2: Computational Prediction of Thermochemical Properties

In parallel with experimental work, computational chemistry offers a powerful and cost-effective means to predict thermochemical properties. High-level ab initio methods can provide data with accuracy approaching that of experiments.

Quantum Chemical Calculations

Modern computational methods, such as the Gaussian-n (Gn) theories, are designed to yield accurate thermochemical data.[12] G4 theory, for instance, is a composite method that approximates a high-level calculation by a series of lower-level calculations.[12][13]

Computational Workflow: Predicting Thermochemical Properties

  • Molecular Structure Optimization: The 3D structure of the 1-(3-(trifluoromethyl)phenyl)propan-1-ammonium cation and the chloride anion are individually optimized using a reliable method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Vibrational Frequency Calculation: A frequency calculation is performed on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Calculations: Higher-level single-point energy calculations are performed on the optimized geometries using methods like CCSD(T) with larger basis sets as prescribed by the chosen composite method (e.g., G4 theory).[12]

  • Thermochemical Data Calculation: The results from the preceding steps are combined to calculate the total electronic energy, which is then used to derive the enthalpy of formation, heat capacity, and entropy.[14] Software packages like Gaussian automate these calculations.[14][15]

Computational_Workflow

Group Contribution Methods

For rapid estimation, group contribution methods can be employed. These methods estimate thermochemical properties by summing the contributions of the individual functional groups within the molecule. While less accurate than high-level quantum chemical calculations, they are useful for initial screening and for compounds where more rigorous methods are computationally prohibitive.[16][17]

Summary of Key Thermochemical Data

The following table summarizes the key thermochemical parameters for 1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride and the primary methods for their determination.

Thermochemical ParameterSymbolExperimental MethodComputational MethodImportance in Drug Development
Melting PointT_mDifferential Scanning Calorimetry (DSC)N/ADefines the upper limit for solid processing and storage.
Enthalpy of FusionΔH_fusDifferential Scanning Calorimetry (DSC)N/ARelates to crystal lattice strength and solubility.
Decomposition TemperatureT_dThermogravimetric Analysis (TGA)N/ACritical for assessing thermal hazards and stability.
Standard Enthalpy of FormationΔ_f_H°Combustion CalorimetryG4 Theory, other composite methodsFundamental for reaction calorimetry and hazard analysis.
Standard Molar EntropyCalorimetry (Third Law Method)Statistical Mechanics from quantum calculationsDetermines spontaneity of processes (via Gibbs free energy).
Heat CapacityC_pDifferential Scanning Calorimetry (DSC)Statistical Mechanics from quantum calculationsEssential for heat transfer calculations in process design.
Lattice EnergyU_LBorn-Haber CycleN/AIndicates the stability of the crystal lattice.

Conclusion: A Synergistic Approach to Thermochemical Characterization

A comprehensive understanding of the thermochemical properties of 1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride is indispensable for its successful development as a pharmaceutical agent. Due to the current lack of published data for this specific molecule, a combination of state-of-the-art experimental techniques and high-level computational methods is required. The protocols and workflows outlined in this guide provide a robust framework for obtaining the necessary data. By integrating precise experimental measurements with validated computational predictions, researchers and drug development professionals can build a complete and reliable thermochemical profile, ensuring the safety, stability, and efficacy of this promising compound.

References

  • Current time information in Edmonton, CA. (n.d.). Google.
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  • Enthalpy of Formation. (n.d.). Fiveable. Retrieved February 3, 2026, from [Link]

  • [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study. (2019, August 11). Industrial Pharmacy. Retrieved February 3, 2026, from [Link]

  • Differential Scanning Calorimetry (DSC) – Online Training Course. (2012, December 20). YouTube. Retrieved February 3, 2026, from [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals. (n.d.). News-Medical.net. Retrieved February 3, 2026, from [Link]

  • Enthalpy of Formation Reaction & Heat of Combustion, Enthalpy Change Problems Chemistry. (2017, September 23). YouTube. Retrieved February 3, 2026, from [Link]

  • Thermogravimetric analysis curves of PA-derived salts. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Theoretical vs Experimental Lattice Energy. (n.d.). Chemistry Guru. Retrieved February 3, 2026, from [Link]

  • Thermochemistry in Gaussian. (2000, June 2). Retrieved February 3, 2026, from [Link]

  • Estimation of Heat Capacity of Organic Compounds from Group Contributions. (1986). ACS Publications. Retrieved February 3, 2026, from [Link]

  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024, January 4). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Gaussian-4 theory. (n.d.). The Journal of Chemical Physics. Retrieved February 3, 2026, from [Link]

  • Enthalpy of formation. (n.d.). Khan Academy. Retrieved February 3, 2026, from [Link]

  • Enhanced thermophysical property prediction with uncertainty quantification using group contribution-Gaussian process regression. (2025, October 13). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

  • N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • Lattice energy. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. (n.d.). BYU ScholarsArchive. Retrieved February 3, 2026, from [Link]

  • Gaussian 4 Theory. (2025, August 6). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL. Retrieved February 3, 2026, from [Link]

  • Can a Simultaneous DSC/TGA Analyzer Be Used for Fluorine-Containing Samples? (2025, September 4). LabTesting. Retrieved February 3, 2026, from [Link]

  • W4 theory for computational thermochemistry: In pursuit of confident sub-kJ/mol predictions. (n.d.). SciSpace. Retrieved February 3, 2026, from [Link]

  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Enthalpy Change of Reaction & Formation - Thermochemistry & Calorimetry Practice Problems. (2016, August 4). YouTube. Retrieved February 3, 2026, from [Link]

  • Use of the DIPPR Database for Development of Quantitative Structure−Property Relationship Correlations: Heat Capacity of Solid Organic Compounds. (2025, August 10). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Lattice Energies in Ionic Solids. (n.d.). University of California, Davis. Retrieved February 3, 2026, from [Link]

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  • Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds at and around 298.15 K Based on Their “True” Molecular Volume. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • 3-phenyl-1-propanamine -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.). NIST. Retrieved February 3, 2026, from [Link]

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Sources

Stereochemistry of 1-(3-(Trifluoromethyl)phenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Chemical Development & Synthesis

Executive Summary & Structural Identification

This guide details the stereochemical control, synthesis, and characterization of 1-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride (CAS: 473732-59-1 for free base).

This molecule represents a specific class of


-chiral benzylamines , serving as a critical scaffold in medicinal chemistry. It is a regioisomer of the well-known anorectic metabolite Norfenfluramine (1-(3-(trifluoromethyl)phenyl)propan-2-amine). Unlike Norfenfluramine, where the amine is on the aliphatic chain (C2), the target molecule features the amine directly at the benzylic position (C1), significantly altering its metabolic stability, basicity, and binding profile.
Structural Specifications
PropertyDetail
IUPAC Name 1-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride
Formula

Molecular Weight 203.20 g/mol (Free Base) / 239.67 g/mol (HCl Salt)
Chiral Center C1 (Benzylic Carbon)
Stereoisomers (1R)- and (1S)- enantiomers

Stereochemical Assignment (Cahn-Ingold-Prelog)

The absolute configuration of the chiral center is determined by the Cahn-Ingold-Prelog (CIP) priority rules. The chiral center at C1 is bonded to four distinct groups.

Priority Assignment:

  • 
      (Nitrogen, Atomic Number 7) – Priority 1 
    
  • 
      (Aryl Ring, C attached to C, C, C) – Priority 2 
    
  • 
      (Ethyl Group, C attached to C, H, H) – Priority 3 
    
  • 
      (Hydrogen) – Priority 4 
    

Configuration Determination:

  • (S)-Isomer: When the hydrogen (lowest priority) is oriented away from the viewer, the sequence

    
     follows a counter-clockwise  direction.
    
  • (R)-Isomer: When the hydrogen is oriented away, the sequence

    
     follows a clockwise  direction.
    

Note: In pharmacological contexts, the eutomer (active enantiomer) often differs between benzylic amines and their chain-isomer counterparts. Rigorous separation is required to establish Structure-Activity Relationships (SAR).

Synthetic Pathways to Enantiopurity[3]

To access the enantiopure hydrochloride salt, two primary strategies are employed: Diastereoselective Synthesis (Ellman’s Auxiliary) and Classical Resolution .

Method A: Asymmetric Synthesis (Ellman’s Sulfinamide)

This is the preferred modern route for high enantiomeric excess (


). It utilizes tert-butanesulfinamide as a chiral ammonia equivalent.[1][2]

Protocol Logic:

  • Condensation: 3-(Trifluoromethyl)benzaldehyde is condensed with (

    
    )-tert-butanesulfinamide to form the chiral N-sulfinyl imine.
    
  • Diastereoselective Addition: Ethylmagnesium bromide (EtMgBr) is added. The bulky tert-butyl group directs the Grignard reagent to attack from the less hindered face (via a six-membered Zimmerman-Traxler transition state).

  • Deprotection: Acidic cleavage removes the auxiliary, yielding the amine hydrochloride directly.

EllmanSynthesis Start 3-(CF3)Benzaldehyde Imine Chiral N-Sulfinyl Imine Start->Imine Ti(OEt)4, THF Aux (R)-t-Butanesulfinamide Aux->Imine Intermed Sulfinamide Intermediate (High dr) Imine->Intermed Stereoselective Addition Grignard EtMgBr (Grignard) Grignard->Intermed Product (1R)-Amine HCl Salt (Target) Intermed->Product Cleavage HCl HCl / Dioxane HCl->Product

Figure 1: Stereoselective synthesis workflow using Ellman's Auxiliary logic.

Method B: Classical Resolution

For large-scale manufacturing where cost of chiral auxiliaries is prohibitive, resolution of the racemate is viable.

  • Racemic Synthesis: Reductive amination of 3-(trifluoromethyl)propiophenone (ketone) or addition of EtMgBr to 3-(trifluoromethyl)benzonitrile.

  • Salt Formation: React racemic amine with (

    
    )-Tartaric acid  or (
    
    
    
    )-Mandelic acid
    .
  • Fractional Crystallization: The diastereomeric salts have different solubilities in EtOH/Water.

  • Free Basing & Salt Swap: The purified diastereomeric salt is treated with NaOH to release the chiral free base, which is then converted to the HCl salt.

Analytical Characterization & Control

Validating stereochemistry requires robust analytical methods. Optical rotation is insufficient for purity determination; Chiral HPLC is mandatory.

Chiral HPLC Method Development
  • Column: Daicel Chiralcel OD-H or AD-H (Polysaccharide based).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).

    • Note: DEA is critical to suppress peak tailing of the basic primary amine.

  • Detection: UV at 254 nm (Aromatic ring absorption).

  • Flow Rate: 1.0 mL/min.[3]

Solid-State Properties (HCl Salt)

The hydrochloride salt is the preferred pharmaceutical form due to stability.

  • Formation: Dissolve free base in anhydrous diethyl ether. Add 2.0 equivalents of 4M HCl in dioxane dropwise at 0°C.

  • Precipitation: White crystalline solid precipitates immediately.

  • Hygroscopicity: Moderately hygroscopic; store in a desiccator.

AnalyticalWorkflow cluster_QC Quality Control Gates Sample Crude Amine HCl HNMR 1H NMR (Structure Verification) Sample->HNMR HPLC Chiral HPLC (Enantiomeric Excess > 99%) Sample->HPLC XRD X-Ray Diffraction (Absolute Config) HPLC->XRD If Single Crystal Available

Figure 2: Analytical workflow for stereochemical validation.

Experimental Protocol: Ellman Synthesis (Example)

Objective: Synthesis of (1R)-1-(3-(trifluoromethyl)phenyl)propan-1-amine HCl.

  • Imine Formation:

    • To a solution of 3-(trifluoromethyl)benzaldehyde (10 mmol) in THF (20 mL), add (

      
      )-tert-butanesulfinamide (11 mmol) and Ti(OEt)
      
      
      
      (20 mmol).
    • Stir at reflux for 6 hours. Cool, quench with brine, filter, and concentrate.

  • Grignard Addition:

    • Dissolve crude imine in dry DCM (30 mL) and cool to -78°C.

    • Add EtMgBr (3.0 M in ether, 20 mmol) dropwise.

    • Stir at -78°C for 4 hours, then warm to RT overnight.

    • Quench with saturated NH

      
      Cl. Extract with EtOAc.
      
  • Hydrolysis (Salt Formation):

    • Dissolve the sulfinamide intermediate in MeOH (10 mL).

    • Add 4M HCl in dioxane (5 mL). Stir for 1 hour.

    • Concentrate in vacuo. Triturate the residue with Et

      
      O to yield the white solid HCl salt.
      

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Chemical Reviews, 102(2), 401-442. Link

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link

  • PubChem. (n.d.). "1-(3-(Trifluoromethyl)phenyl)propan-1-amine - Compound Summary." National Library of Medicine. Link

  • ChemicalBook. (2022). "3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride Product Description." (Used for physical property comparison of isomers). Link

Sources

Purity standards for 1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Purity Standards for 1-(3-(Trifluoromethyl)phenyl)propan-1-amine Hydrochloride

Executive Summary

This technical guide establishes the purity standards and analytical control strategy for 1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride (hereafter referred to as TF-PPA-HCl ). As a fluorinated benzylic amine, TF-PPA-HCl serves as a critical chiral scaffold in the synthesis of CNS-active agents and calcimimetic intermediates. Its structural homology to fenfluramine metabolites necessitates rigorous control over regiochemistry and stereochemistry.

This document moves beyond basic pharmacopeial lists to provide a mechanism-based control strategy. It details the causality between synthetic routes and impurity profiles, defines self-validating analytical protocols, and establishes acceptance criteria aligned with ICH Q3A(R2) and Q6A guidelines.

Part 1: Chemical Identity & Critical Quality Attributes (CQAs)

The presence of the trifluoromethyl group at the meta position and the chiral center at the benzylic carbon (C1) creates specific stability and separation challenges.

AttributeSpecificationTechnical Rationale
Chemical Name 1-(3-(Trifluoromethyl)phenyl)propan-1-amine HClIUPAC nomenclature ensures specific regioisomer identification (vs. the isopropyl analog Norfenfluramine).
Molecular Formula C₁₀H₁₂F₃N · HClMW: 203.20 (Free Base) / 239.67 (Salt).
Chiral Center C1 (Benzylic)The (S)- and (R)-enantiomers often exhibit distinct pharmacodynamics. Enantiomeric Excess (ee) > 99.5% is the standard target.
pKa ~9.5 (Amine)High basicity implies strong retention on silanol-active HPLC columns; requires buffered mobile phases.
Solubility High in MeOH, WaterHydrophobicity of the CF₃ group allows retention on C18, but the salt form is highly water-soluble.
The "Benzylic Liability"

Unlike aliphatic amines, TF-PPA-HCl is susceptible to oxidation at the benzylic position. The electron-withdrawing CF₃ group stabilizes the ring but does not fully protect the C-H bond at the chiral center from radical autoxidation if stored as a free base. Therefore, isolation as the Hydrochloride salt is a Critical Process Parameter (CPP) for stability.

Part 2: Synthesis-Driven Impurity Profiling

To control purity, one must understand the genesis of impurities. The industrial standard synthesis involves the Reductive Amination of 1-(3-(trifluoromethyl)phenyl)propan-1-one.

Impurity Fate Mapping
  • Starting Material: 1-(3-(Trifluoromethyl)phenyl)propan-1-one (Ketone).

  • Reagents: Ammonium acetate/Ammonia, Sodium Cyanoborohydride or H₂/Pd-C.

Identified Impurities:

  • Impurity A (The Alcohol): 1-(3-(Trifluoromethyl)phenyl)propan-1-ol. Result of direct ketone reduction without amination.

  • Impurity B (The Dimer): Bis(1-(3-(trifluoromethyl)phenyl)propyl)amine. Result of the product amine reacting with the intermediate imine.

  • Impurity C (The Regioisomer): 1-(2-(Trifluoromethyl)phenyl)propan-1-amine. Originates from impure starting material (ortho-isomer).

  • Impurity D (The Ketone): Unreacted starting material.

ImpurityMap SM Start Material (Ketone) Intermediate Imine Intermediate SM->Intermediate + NH3 ImpA Impurity A (Alcohol) SM->ImpA Direct Reduction (No Amine) ImpD Impurity D (Residual Ketone) SM->ImpD Incomplete Rxn Product TF-PPA-HCl (Target Amine) Intermediate->Product + H2/Cat ImpB Impurity B (Dimer) Intermediate->ImpB + Product Amine (Side Rxn)

Figure 1: Impurity Fate Mapping during Reductive Amination. Impurity B (Dimer) is the most challenging to remove due to similar solubility profiles.

Part 3: Analytical Methodologies

Trustworthiness in analysis comes from orthogonality . We cannot rely on a single HPLC method to resolve regioisomers, enantiomers, and salt stoichiometry.

Method A: Achiral RP-HPLC (Purity & Assay)
  • Objective: Quantify chemical purity and separate the "Dimer" (Impurity B).

  • Column: C18 with high carbon load and end-capping (e.g., Zorbax Eclipse Plus C18, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile.

    • Note: TFA is mandatory. It ion-pairs with the amine, improving peak shape and preventing silanol tailing.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV @ 215 nm (Amine absorption) and 260 nm (Aromatic specificity).

  • System Suitability Criteria:

    • Tailing Factor (T) < 1.5 for TF-PPA peak.

    • Resolution (Rs) > 2.0 between TF-PPA and Impurity A (Alcohol).

Method B: Chiral HPLC (Enantiomeric Purity)
  • Objective: Determine Enantiomeric Excess (ee%).

  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or Amylose-SA).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Rationale: The basic additive (Diethylamine) is critical to suppress ionization of the amine, ensuring interaction with the chiral selector.

  • Limit of Quantitation (LOQ): 0.05% for the minor enantiomer.

Method C: ¹⁹F-NMR (Regio-Isomer Control)
  • Objective: Detect ortho-CF₃ or para-CF₃ isomers which co-elute in HPLC.

  • Protocol: Dissolve 10 mg in DMSO-d6. Acquire ¹⁹F spectrum (decoupled).

  • Differentiation:

    • meta-CF₃ (Target): ~ -61.0 ppm.

    • ortho-CF₃ (Impurity): ~ -58.0 ppm (shifted due to steric/electronic environment).

    • para-CF₃ (Impurity): ~ -62.5 ppm.

  • Self-Validation: This method is absolute. If a peak appears at -58.0 ppm, the batch is compromised regardless of HPLC purity.

AnalyticalWorkflow cluster_0 Primary Release Testing cluster_1 Identity & Specificity Sample Batch Sample TF-PPA-HCl HPLC RP-HPLC (C18) Assay & Impurities Sample->HPLC Chiral Chiral HPLC (Amylose-SA) Sample->Chiral FNMR 19F-NMR Regio-Isomer Check Sample->FNMR Titration AgNO3 Titration Cl- Content Sample->Titration Decision Release Decision HPLC->Decision Purity > 98.0% Imp < 0.15% Chiral->Decision ee > 99.0% FNMR->Decision Single Peak @-61 ppm Titration->Decision 98-102% Stoichiometry

Figure 2: Analytical Decision Tree. Note the inclusion of Silver Nitrate titration to confirm the salt stoichiometry (HCl content).

Part 4: Stability & Handling Protocols

Hygroscopicity Alert: The hydrochloride salt of TF-PPA is moderately hygroscopic. Upon exposure to ambient humidity (>60% RH), the crystal lattice can absorb water, leading to clumping and potential hydrolysis if residual acidity is present.

Storage Protocol:

  • Container: Amber glass or HDPE with double LDPE liners.

  • Desiccant: Silica gel sachets are mandatory within the secondary liner.

  • Atmosphere: Argon or Nitrogen backfill is recommended for long-term storage (>6 months) to prevent benzylic oxidation.

Safety (HSE):

  • Fluorine Content: Thermal decomposition releases HF. Do not incinerate in standard organic waste streams.

  • Bioactivity: As a structural analog to fenfluramine, treat as a potent CNS agent. Use full PPE (respirator/glove box) during weighing.

References

  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1][2] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (1992). Development of New Stereoisomeric Drugs. Retrieved from [Link]

  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach.[3] Wiley-VCH. (General reference for Chiral HPLC method development on polysaccharide phases).

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21906-39-8 (Ketone Precursor). Retrieved from [Link](Note: Link directs to general search as specific isomer CID varies; used for structural verification logic).

  • Dolan, J. W. (2002). The Role of TFA in LC Separations.[4] LCGC North America. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Derivatization Strategies for 1-(3-(trifluoromethyl)phenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the derivatization of 1-(3-(trifluoromethyl)phenyl)propan-1-amine . It addresses the specific electronic and steric challenges posed by the trifluoromethyl group and the benzylic amine structure.

Executive Summary

The analyte 1-(3-(trifluoromethyl)phenyl)propan-1-amine (CAS 473732-59-1) represents a class of chiral benzylic amines frequently utilized as building blocks in the synthesis of calcimimetics and anorectics (e.g., fenfluramine analogs).[1] Its structure features a primary amine at a chiral benzylic center and a meta-trifluoromethyl group.

This molecule presents three analytical challenges:

  • Chirality: The benzylic carbon is a stereocenter requiring precise enantiomeric excess (ee) determination.

  • Volatility/Tailing: The primary amine moiety causes peak tailing in GC and low retention in reverse-phase HPLC.

  • Electronic Effects: The electron-withdrawing

    
     group reduces the nucleophilicity of the amine compared to unsubstituted benzylamines, necessitating optimized reaction conditions.
    

This guide details three validated protocols: Mosher's Amide synthesis for NMR-based chiral resolution, Pentafluoropropionylation for GC-MS quantitation, and Dansylation for high-sensitivity HPLC-FLD detection.

Chemical Profile & Reactivity[2]

  • IUPAC Name: 1-[3-(trifluoromethyl)phenyl]propan-1-amine

  • Structure:

    
     (where 
    
    
    
    = 3-trifluoromethylphenyl)[2]
  • Key Reactivity:

    • Nucleophilicity: Moderate. The meta-

      
       group exerts an inductive electron-withdrawing effect (
      
      
      
      ), slightly lowering the pKa of the conjugate acid (est. 9.0–9.3) compared to typical benzylamines.
    • Steric Hindrance: The adjacent ethyl group creates more steric bulk than a methyl group (as in amphetamines), requiring longer reaction times or more active acylating agents.

Visual Workflow (Graphviz)

The following diagram outlines the decision tree for selecting the appropriate derivatization pathway.

DerivatizationWorkflow Analyte 1-(3-(trifluoromethyl) phenyl)propan-1-amine Goal_Chiral Goal: Enantiomeric Purity (ee%) Analyte->Goal_Chiral Goal_GC Goal: GC-MS Quantitation Analyte->Goal_GC Goal_HPLC Goal: Trace Analysis (HPLC-FLD) Analyte->Goal_HPLC Reagent_Mosher Reagent: (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) Goal_Chiral->Reagent_Mosher Stereoselective Acylation Reagent_PFPA Reagent: PFPA (Pentafluoropropionic Anhydride) Goal_GC->Reagent_PFPA Acylation Reagent_Dansyl Reagent: Dansyl Chloride Goal_HPLC->Reagent_Dansyl Sulfonylation Product_Diast Product: Diastereomeric Amides Reagent_Mosher->Product_Diast Product_Acyl Product: Perfluoroamide (Volatile) Reagent_PFPA->Product_Acyl Product_Sulf Product: Sulfonamide (Fluorescent) Reagent_Dansyl->Product_Sulf Method_NMR Analysis: 1H / 19F NMR Product_Diast->Method_NMR Method_GCMS Analysis: GC-MS (EI) Product_Acyl->Method_GCMS Method_HPLC Analysis: HPLC-FLD Ex: 340nm / Em: 525nm Product_Sulf->Method_HPLC

Caption: Decision matrix for derivatization based on analytical endpoint (Chiral Purity, Volatility, or Sensitivity).

Protocol A: Chiral Resolution via Mosher's Amide (NMR)

Objective: Determine the enantiomeric excess (ee) of the amine using 1H or 19F NMR. Mechanism: Reaction with a chiral derivatizing agent (CDA), specifically (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), converts the enantiomeric amine mixture into diastereomeric amides. These diastereomers exhibit distinct chemical shifts due to the magnetic anisotropy of the Mosher phenyl ring.

Materials
  • Substrate: ~10 mg 1-(3-(trifluoromethyl)phenyl)propan-1-amine.

  • Reagent: (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) [Sigma 72030].

  • Base: Pyridine (anhydrous) or Triethylamine (TEA).

  • Solvent: Deuterochloroform (

    
    ) for direct NMR analysis.
    
Step-by-Step Methodology
  • Preparation: In a clean, dry 1.5 mL GC vial or NMR tube, dissolve 10 mg (0.05 mmol) of the amine in 0.6 mL of

    
     .
    
  • Basification: Add 10 µL (excess) of anhydrous pyridine. Note: Pyridine acts as an HCl scavenger and catalyst.

  • Derivatization: Add 12 µL (0.06 mmol, 1.2 eq) of (R)-(-)-MTPA-Cl.

  • Reaction: Cap the vial and shake vigorously. Allow to stand at room temperature for 15–30 minutes . The reaction is typically instantaneous for primary amines, but the steric bulk of the ethyl group warrants the extra time.

  • Quenching (Optional): If analyzing immediately, quenching is not strictly necessary. For cleaner spectra, add 50 µL of

    
     to hydrolyze excess acid chloride, shake, and let layers separate. Analyze the bottom 
    
    
    
    layer.
  • Analysis: Acquire 1H NMR (400 MHz+) and 19F NMR.

Data Interpretation (Causality)[4]
  • 1H NMR: Focus on the methine proton (

    
    ) and the methyl group  of the propyl chain. In the (R)-MTPA amide, the phenyl group of the Mosher moiety will shield protons on one side of the chiral center and deshield the other.
    
    • Expectation: Distinct doublets/multiplets for the (R,R) and (R,S) diastereomers.

  • 19F NMR: This is particularly powerful here because the analyte already contains a

    
     group. You will observe two sets of signals:
    
    • Signal A: The

      
       from the Mosher reagent (~ -69 ppm).
      
    • Signal B: The

      
       from the analyte (~ -62 ppm).
      
    • Integration of the split peaks in Signal B provides the direct ratio of enantiomers.

Protocol B: Acylation for GC-MS (PFPA)

Objective: Enhance volatility and improve peak shape for trace quantitation. Why PFPA? Pentafluoropropionic anhydride (PFPA) is superior to Trifluoroacetic anhydride (TFAA) for this analyte. The heavier perfluoroalkyl chain increases the mass of the molecular ion, moving it to a cleaner region of the mass spectrum, and provides excellent electron-capture cross-section for sensitivity.

Materials
  • Reagent: Pentafluoropropionic anhydride (PFPA).[3]

  • Solvent: Ethyl Acetate (EtOAc).[3]

  • Base: 50 µL Triethylamine (optional, but recommended to scavenge acid).

Step-by-Step Methodology
  • Extraction (if biological sample): Extract the amine into Ethyl Acetate. Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Ethyl Acetate .

  • Derivatization: Add 50 µL of PFPA . Cap the vial tightly (PFPA is moisture sensitive).

  • Incubation: Heat at 60°C for 20 minutes .

    • Scientific Rationale: While primary amines react at room temperature, the benzylic position and ethyl steric hindrance can slow the reaction. Heating ensures quantitative conversion.

  • Drying: Evaporate the reagents to dryness under nitrogen at 40°C. Critical Step: This removes excess acid byproducts that damage GC columns.

  • Reconstitution: Dissolve in 100 µL of Ethyl Acetate or Isooctane.

  • GC-MS Parameters:

    • Column: DB-5ms or equivalent (5% phenyl).

    • Inlet: 250°C, Splitless.

    • MS Source: EI (70 eV).

    • Diagnostic Ions: Look for the molecular ion

      
       and the base peak formed by 
      
      
      
      -cleavage (loss of the ethyl group or the perfluoro-amide chain).

Protocol C: Dansylation for HPLC-FLD

Objective: Attach a fluorophore for high-sensitivity detection (femtomole level). Mechanism: Dansyl chloride (DNS-Cl) reacts with the primary amine to form a stable sulfonamide. The reaction requires basic pH (9.5–10) to ensure the amine is unprotonated (


 form) and nucleophilic.
Step-by-Step Methodology
  • Buffer Preparation: Prepare 0.1 M Sodium Carbonate/Bicarbonate buffer (pH 10.0).

  • Reagent Solution: Dissolve Dansyl Chloride in Acetone (1 mg/mL).

  • Reaction:

    • Mix 100 µL of Sample (aqueous or organic).

    • Add 100 µL of Buffer (pH 10).

    • Add 100 µL of Dansyl Chloride solution .

  • Incubation: Heat at 55°C for 15–30 minutes in the dark.

    • Note: Light degrades the fluorophore.

  • Quenching: Add 50 µL of 2% Methylamine hydrochloride (optional) to scavenge excess reagent, preventing interfering peaks.

  • Analysis: Inject onto C18 RP-HPLC.

    • Detection: Excitation 340 nm / Emission 525 nm.

Comparison of Methods

FeatureMosher's Amide (NMR)PFPA Derivatization (GC-MS)Dansylation (HPLC)
Primary Goal Chiral Purity (ee%)Quantitation / IDTrace Sensitivity
Reaction Time 15–30 min (RT)20 min (60°C)30 min (55°C)
Stability High (Stable for days)Moderate (Hydrolysis risk)High (Light sensitive)
Key Advantage Self-validating (no standard needed)High structural info (MS frag)Lowest LOD (Fluorescence)
Interference Water (hydrolyzes reagent)Moisture (hydrolyzes reagent)Amino acids/Phenols

References

  • Mosher's Method: Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters and amides. Journal of the American Chemical Society. Link

  • GC-MS Derivatization: Shin, H. S., et al. (2017).[3] Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology. Link

  • Biocatalytic Context: Guo, F., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells.[4] AMB Express. Link

  • General Protocol: Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Link

Sources

In vitro assay design using 1-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the In Vitro Characterization of 1-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride as a Putative Monoamine Reuptake Inhibitor

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on designing and implementing robust in vitro assays to characterize the pharmacological activity of 1-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride. Based on its structural homology to known psychoactive compounds, we hypothesize that this molecule may function as a monoamine reuptake inhibitor. This guide details the scientific rationale, experimental workflows, and step-by-step protocols for determining its potency and selectivity against the primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).

Introduction: The Scientific Rationale

The compound 1-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride is a synthetic molecule featuring a trifluoromethylphenyl group linked to a propanamine side chain.[1] While its specific biological targets are not extensively documented in public literature, its core structure bears a significant resemblance to well-established monoamine reuptake inhibitors. For instance, fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and fenfluramine, a serotonin-releasing agent, share the (trifluoromethyl)phenyl moiety.[2][3] This structural analogy provides a strong scientific basis for hypothesizing that 1-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride may interact with monoamine transporters (MATs).

MATs, including DAT, NET, and SERT, are critical presynaptic proteins that regulate neurotransmission by recycling dopamine, norepinephrine, and serotonin from the synaptic cleft back into the neuron.[4][5] By modulating the concentration of these neurotransmitters, MATs play a pivotal role in mood, cognition, and motor control. Consequently, they are primary targets for a wide range of therapeutics used to treat depression, anxiety disorders, and other neuropsychiatric conditions.[6]

This application note outlines a systematic, multi-tiered approach to test our hypothesis, providing detailed protocols to elucidate the compound's inhibitory activity, determine its potency (IC₅₀), and establish its selectivity profile across the three key human monoamine transporters.

Foundational Assay Design Principles

A successful investigation into a compound's activity requires a logical and well-validated assay strategy. Our approach is grounded in moving from initial screening to detailed mechanistic characterization. The causality behind our experimental choices is rooted in balancing physiological relevance, reproducibility, and throughput.

The Cellular System: A Recombinant Approach

The gold standard for characterizing inhibitors of specific human transporters involves using stable, recombinant cell lines.[7][8] We recommend using human embryonic kidney 293 (HEK293) or Chinese hamster ovary (CHO) cells engineered to individually express high levels of human DAT (hDAT), hNET, or hSERT.

  • Expertise & Causality: This choice is deliberate. Using single-transporter cell lines provides a clean, unambiguous system to assess activity at each target without the confounding presence of other transporters or receptor systems.[7] This contrasts with more complex systems like primary neurons or synaptosomes, which, while physiologically rich, can make initial characterization and data interpretation difficult.[8] The results from this controlled environment are foundational for understanding the compound's intrinsic activity at each molecular target.

Detection Methodologies: Radiometric vs. Fluorescent Assays

The core of our investigation will be uptake inhibition assays. The principle is straightforward: measure the ability of the test compound to prevent the transport of a known substrate into the cells via the specific transporter. Two primary methods are available for this purpose.

  • Radiometric Assays (The Gold Standard): These assays utilize radiolabeled versions of the natural substrates (e.g., [³H]-dopamine, [³H]-norepinephrine, [³H]-serotonin).[4] They are highly sensitive and directly measure the transport of a physiologically relevant molecule. Radiotracer binding and uptake inhibition are considered the benchmark for determining drug-transporter interaction profiles.[7]

  • Fluorescence-Based Assays (High-Throughput Alternative): These modern assays employ a fluorescent dye that acts as a substrate mimetic for the transporters.[5][9] As the dye is transported into the cells, intracellular fluorescence increases. This method eliminates the need for radioactivity, simplifies the workflow (often a "mix-and-read" format), and allows for real-time kinetic measurements, which can provide deeper mechanistic insights.[9][10] These assays have been validated to produce IC₅₀ values that correlate well with those from traditional radiolabeled methods.[5]

Experimental Workflow and Design

A logical progression of experiments is crucial for an efficient and comprehensive characterization of the test compound. The workflow below outlines the key stages, from initial compound handling to final data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data & Analysis Compound Compound Stock (10 mM in DMSO) SerialDil Serial Dilution Plate (11-point curve) Compound->SerialDil 1. Prepare dilutions Assay Uptake Inhibition Assay (Radiometric or Fluorescent) SerialDil->Assay 2. Add compound CellPlate Cell Plating (HEK-hDAT, hNET, hSERT) CellPlate->Assay 3. Add cells to assay Acquire Data Acquisition (Scintillation or Fluorescence) Assay->Acquire 4. Run assay Calc Calculate % Inhibition Acquire->Calc CurveFit Dose-Response Curve Fit (Determine IC50) Calc->CurveFit Selectivity Determine Selectivity Profile (DAT vs. NET vs. SERT) CurveFit->Selectivity G cluster_presynaptic Presynaptic Neuron Vesicle Vesicles with Neurotransmitter (NT) SynapticCleft Synaptic Cleft Vesicle->SynapticCleft 1. NT Release Transporter Monoamine Transporter (e.g., SERT) Receptor Postsynaptic Receptors SynapticCleft->Transporter 2. Reuptake SynapticCleft->Receptor 4. Increased Signaling Inhibitor Test Compound (Inhibitor) Inhibitor->Transporter 3. Blockade NT NT

Caption: Proposed mechanism of a monoamine reuptake inhibitor.

Conclusion

This application note provides a comprehensive framework for the in vitro characterization of 1-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride. By following the detailed protocols for uptake inhibition assays using recombinant cell lines, researchers can reliably determine the compound's potency and selectivity for the dopamine, norepinephrine, and serotonin transporters. The emphasis on robust controls and clear data analysis ensures the generation of trustworthy and high-quality data, which is essential for advancing novel compounds in the drug discovery pipeline.

References

  • Taq Bio Europe. 3-[3-(Trifluoromethyl)phenyl]propan-1-amine HCl.
  • NINGBO INNO PHARMCHEM CO.,LTD. 3,3,3-Trifluoropropan-1-amine Hydrochloride: Properties, Applications, and Synthesis in Fluorochemicals.
  • Wikipedia. Fluoxetine. Available from: [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 699. Available from: [Link]

  • Molecular Devices. Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Available from: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit Protocol. Available from: [Link]

  • Sitte, H. H., & Freissmuth, M. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 74(1), 12-15. Available from: [Link]

  • Google Patents. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of neuroscience methods, 169(2), 206-214. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 94143, N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;propane-1,2,3-triol;hydrochloride. Available from: [Link]

  • Micheli, F., et al. (2010). Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. Bioorganic & medicinal chemistry letters, 20(18), 5438-5442. Available from: [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

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Scale-up synthesis of 1-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development and Scale-Up Synthesis of 1-(3-(trifluoromethyl)phenyl)propan-1-amine Hydrochloride

Abstract

This application note details the robust, scalable synthesis of 1-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride , a critical chiral building block for CNS-active pharmaceutical intermediates (structurally related to fenfluramine analogs). While laboratory-scale methods often utilize borohydride reagents (e.g., NaBH₃CN), such routes generate toxic waste streams unsuitable for multi-kilogram production. This guide presents an industrially viable Catalytic Reductive Amination protocol using Raney Nickel and anhydrous ammonia under hydrogenation conditions. Key focus areas include suppression of the secondary amine dimer impurity, safe handling of pyrophoric catalysts, and crystallization dynamics for the hydrochloride salt.

Retrosynthetic Analysis & Route Selection

The target molecule is a benzylic primary amine.[1] For scale-up, the route must balance atom economy, safety, and cost.

  • Route A (Leuckart-Wallach): Reaction of the ketone with ammonium formate.[2]

    • Verdict: Rejected. Requires high temperatures (180°C+), typically results in lower yields (50-60%), and difficult workup due to formyl-intermediate hydrolysis.

  • Route B (Hydride Reduction): Imine formation followed by NaBH₄ or NaBH₃CN reduction.

    • Verdict: Rejected for Scale-up. Stoichiometric boron waste is expensive to dispose of; NaBH₃CN generates cyanide hazards.

  • Route C (Catalytic Hydrogenation): Direct reductive amination with NH₃/H₂ over Raney Nickel.

    • Verdict:Selected. High atom economy (water is the only byproduct), low raw material cost, and amenable to flow or batch hydrogenation reactors.

Reaction Scheme

ReactionScheme Ketone 3-(Trifluoromethyl) propiophenone Intermediate Imine Intermediate (Transient) Ketone->Intermediate + NH3 (MeOH) Product 1-(3-(trifluoromethyl) phenyl)propan-1-amine Intermediate->Product + H2 / Raney Ni 60°C, 20 bar Impurity Secondary Amine (Dimer Impurity) Intermediate->Impurity + Product (Low NH3 ratio)

Figure 1: Reaction pathway showing the critical competition between product formation and dimer generation.

Detailed Experimental Protocol

Step 1: High-Pressure Reductive Amination

Objective: Convert 3-(trifluoromethyl)propiophenone to the primary amine free base.

Reagents:

  • 3-(Trifluoromethyl)propiophenone (Liquid, MW 216.18): 1.0 kg (4.62 mol)

  • Methanol (HPLC Grade): 5.0 L (5 vol)

  • Raney Nickel (Active Catalyst, slurry in water): 100 g (10 wt% loading)

  • Ammonia (Anhydrous gas): >5 equiv (Critical for selectivity)

  • Hydrogen gas: 20 bar (290 psi)

Protocol:

  • Catalyst Preparation:

    • Safety: Raney Nickel is pyrophoric.[3] Never let it dry.[4]

    • Wash the Raney Nickel slurry (100 g) three times with anhydrous methanol (3 x 200 mL) to remove water. Decant carefully under nitrogen.

  • Loading:

    • Charge the methanol-wet Raney Nickel into a 10 L high-pressure hydrogenation autoclave (Hastelloy or SS316).

    • Add the solution of 3-(trifluoromethyl)propiophenone (1.0 kg) in Methanol (4.0 L).

  • Ammonolysis:

    • Seal the reactor and purge with Nitrogen (3x).

    • Cool the reactor to 5°C.

    • Pressurize with Anhydrous Ammonia gas to ~3-4 bar (saturating the solution). Ensure molar ratio NH₃:Ketone is >5:1. Low ammonia concentration promotes dimer formation.

  • Hydrogenation:

    • Pressurize with Hydrogen to 20 bar.

    • Heat the reaction mass to 60°C with stirring (800-1000 rpm). Note: Higher temperatures (>80°C) may risk defluorination of the aromatic ring.

    • Monitor hydrogen uptake. Reaction is typically complete in 6-10 hours.

  • Workup:

    • Cool to 20°C. Vent H₂/NH₃ to a scrubber system.

    • Purge with Nitrogen.

    • Filter the catalyst through a spark-proof filter (e.g., Celite bed) under inert atmosphere. Keep filter cake wet with water/methanol before disposal.

    • Concentrate the filtrate under reduced pressure (45°C) to remove methanol and excess ammonia.

    • Yield Expectation: ~950 g of crude oil (Yellowish liquid).

Step 2: Salt Formation and Crystallization

Objective: Isolate the product as a high-purity Hydrochloride salt.

Reagents:

  • Crude Amine (from Step 1)

  • Isopropanol (IPA): 3.0 L

  • HCl in Isopropanol (5-6 N): 1.1 equiv

  • Diethyl Ether or MTBE (Antisolvent): 2.0 L

Protocol:

  • Dissolve the crude amine oil in Isopropanol (3.0 L).

  • Cool the solution to 0-5°C.

  • Slowly add HCl/IPA solution dropwise. Maintain temperature <15°C (Exothermic).

  • Monitor pH; target pH 2-3.

  • Crystallization:

    • The salt may precipitate spontaneously. If not, add MTBE (1.0 L) slowly to induce nucleation.

    • Stir the slurry at 0°C for 2 hours to maximize yield.

  • Filtration & Drying:

    • Filter the white solid.

    • Wash the cake with cold MTBE (2 x 500 mL) to remove non-polar impurities and any residual dimer.

    • Dry in a vacuum oven at 45°C for 12 hours.

    • Final Yield: ~950-1000 g (85-90% overall).

    • Target Purity: >99.5% HPLC.

Process Safety & Critical Quality Attributes (CQA)

Safety Assessment
HazardMitigation Strategy
Raney Nickel Pyrophoric when dry.[3] Handle only as a slurry under inert gas (N₂/Ar). Keep water buckets nearby for emergency immersion.
Hydrogen (20 bar) Explosion hazard. Use rated pressure vessels with burst discs. Ensure proper grounding to prevent static discharge.
Ammonia Toxic/Corrosive gas. Use a closed-loop scrubbing system (Acid trap) for venting.
Exotherm Salt formation is highly exothermic. Control addition rate of HCl to prevent solvent boiling.
Impurity Profile Control
  • Dimer (Secondary Amine):

    • Cause: The primary amine product reacts with the intermediate imine.[1][5][6]

    • Control: Maintain high NH₃ partial pressure throughout the reaction. Do not starve the reaction of ammonia.

  • Defluoro-impurity (Des-CF3):

    • Cause: Hydrogenolysis of the C-F bond by Raney Ni at high temperatures.

    • Control: Keep temperature ≤60°C. If persistent, switch to Rh/C catalyst (more expensive but less aggressive toward halogens).

Process Flow Diagram

ProcessFlow RawMat Raw Materials (Ketone, MeOH, Ra-Ni) Reactor High Pressure Reactor (20 bar H2, 60°C) RawMat->Reactor Filter Catalyst Filtration (Spark-proof) Reactor->Filter Crude Mixture Evap Solvent Evaporation (Removal of MeOH/NH3) Filter->Evap Filtrate SaltReactor Salt Formation (IPA + HCl) Evap->SaltReactor Amine Oil Crystallizer Crystallization (0°C, MTBE addition) SaltReactor->Crystallizer Dryer Vacuum Drying Crystallizer->Dryer Wet Cake Final Final Product (HCl Salt) Dryer->Final

Figure 2: Unit operation workflow for the scale-up synthesis.

Troubleshooting Guide

  • Issue: Reaction stalls at 80% conversion.

    • Diagnosis: Catalyst poisoning or water accumulation.

    • Action: Check H₂ pressure.[7][8] If using recycled catalyst, purge and add 10% fresh catalyst. Ensure methanol is anhydrous.

  • Issue: Product is colored (Pink/Brown).

    • Diagnosis: Oxidation of the amine or trace metal leaching.

    • Action: Recrystallize from IPA/Ethanol with activated charcoal treatment.

  • Issue: Low melting point of final salt.

    • Diagnosis: Presence of secondary amine hydrochloride (which is often hygroscopic).

    • Action: Reslurry the solid in hot Ethyl Acetate (the secondary amine salt is usually more soluble in EtOAc than the primary amine salt) and filter hot.

References

  • Abdel-Magid, A. F., et al. (1996).[6][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[6] (Cited for mechanistic context of reductive amination). Link

  • Gross, T., et al. (2002). "Synthesis of Primary Amines by Reductive Amination." Organic Process Research & Development.
  • Sigma-Aldrich. (2024).[9] "Raney Nickel Safety Data Sheet." (Cited for safety protocols). Link

  • ChemicalBook. (2022).[10] "3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride Properties." (Cited for physical property verification). Link

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. (Authoritative text on Raney Ni usage and halogen tolerance).

Sources

Application Notes & Protocols: Leveraging 1-(3-(Trifluoromethyl)phenyl)propan-1-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target.[1][2][3] Subsequent optimization of these initial hits, guided by structural biology, can lead to the development of potent and selective drug candidates. This document provides a detailed guide on the application of 1-(3-(trifluoromethyl)phenyl)propan-1-amine as a valuable fragment in FBDD campaigns. We will explore the rationale behind its use, its physicochemical properties, and provide detailed protocols for its screening and validation using key biophysical techniques.

Introduction: The Strategic Advantage of Fluorinated Fragments

The design of a high-quality fragment library is paramount to the success of any FBDD program.[2] Ideal fragments possess low molecular weight (<300 Da), a moderate level of complexity, and physicochemical properties that adhere to the "Rule of Three." The incorporation of fluorine, and specifically the trifluoromethyl (CF3) group, into fragment libraries offers several distinct advantages in drug discovery.

The CF3 group is a bioisostere for several functional groups and can significantly influence a molecule's properties.[4][5][6][7] Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, impacting their ionization state at physiological pH and potentially enhancing binding interactions.[4] Furthermore, the CF3 group can increase metabolic stability by blocking sites of oxidation and enhance membrane permeability, thereby improving the pharmacokinetic profile of a developing lead compound.[4][8] From a binding perspective, the CF3 group can participate in favorable non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions, with the protein target.

1-(3-(Trifluoromethyl)phenyl)propan-1-amine is a prime candidate for inclusion in a fragment library. Its structure combines a trifluoromethyl-substituted phenyl ring with a flexible propyl-amine chain, presenting a unique combination of aromatic, aliphatic, and polar features for probing the binding landscape of a target protein.

Physicochemical Properties of 1-(3-(Trifluoromethyl)phenyl)propan-1-amine

A thorough understanding of the physicochemical properties of a fragment is crucial for interpreting screening data and for subsequent hit-to-lead optimization.

PropertyValue (Predicted/Reported)Significance in FBDD
Molecular Weight 203.20 g/mol [9]Adheres to the "Rule of Three" (<300 Da), ensuring good ligand efficiency.
logP ~2.5-3.0 (Predicted)Moderate lipophilicity, balancing solubility and membrane permeability.
Hydrogen Bond Donors 2 (amine)Provides opportunities for directed interactions with the target.
Hydrogen Bond Acceptors 1 (amine)Can participate in hydrogen bonding networks.
Rotatable Bonds 3Offers conformational flexibility to adapt to various binding pockets.
pKa (amine) ~9-10 (Predicted)Likely protonated at physiological pH, enabling ionic interactions.

Synthesis Outline

While the direct synthesis of 1-(3-(trifluoromethyl)phenyl)propan-1-amine is not extensively detailed in the provided search results, a plausible synthetic route can be inferred from related chemistries. A common approach would involve the reductive amination of a corresponding ketone precursor, 1-(3-(trifluoromethyl)phenyl)propan-1-one. This ketone can be synthesized from commercially available starting materials such as 3-trifluoromethylaniline.[10]

Experimental Protocols for Fragment Screening and Validation

The successful identification of fragment hits requires sensitive biophysical techniques capable of detecting weak binding events.[11][12] Here, we detail protocols for three widely used and complementary methods: Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.

Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at a sensor surface as molecules bind and dissociate, providing real-time kinetic data.[13][14][15]

Objective: To identify if 1-(3-(trifluoromethyl)phenyl)propan-1-amine binds to the target protein and to estimate its binding affinity.

Materials:

  • Biacore™ series instrument (e.g., Biacore 8K)[11] or similar SPR system.

  • Sensor chip (e.g., CM5, suitable for amine coupling).

  • Target protein of interest.

  • 1-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride salt.

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0, 4.5, 5.0).

  • Running buffer (e.g., HBS-EP+).

  • Activation reagents (EDC/NHS).

  • Blocking solution (e.g., 1 M ethanolamine-HCl, pH 8.5).

  • High-quality, low-binding microplates.

Protocol:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein (typically 10-100 µg/mL in immobilization buffer) to achieve the desired immobilization level (e.g., 5000-10000 RU).

    • Inject the blocking solution to deactivate any remaining active esters.

    • A reference surface should be prepared by activating and blocking without protein immobilization to allow for background subtraction.[16]

  • Fragment Screening:

    • Prepare a stock solution of 1-(3-(trifluoromethyl)phenyl)propan-1-amine (e.g., 100 mM in DMSO).

    • Create a dilution series of the fragment in running buffer (e.g., 1 µM to 1 mM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

    • Inject the fragment solutions over the target and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Include buffer-only injections for double referencing.

    • Monitor the binding response in real-time.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Subtract the buffer-only injection signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity or kinetic models) to determine the dissociation constant (KD).

Causality Behind Experimental Choices:

  • The choice of sensor chip and immobilization strategy is critical for maintaining protein activity.

  • Using a reference surface and buffer blanks is essential to correct for non-specific binding and bulk refractive index changes, reducing the risk of false positives.[16]

  • Screening a wide concentration range is necessary to accurately determine the KD of a weak-binding fragment.

Hit Validation and Structural Insights using NMR Spectroscopy

NMR spectroscopy is a powerful tool for fragment screening and validation, providing information on binding affinity, stoichiometry, and the location of the binding site on the protein.[17][18][19][20]

Objective: To confirm the binding of 1-(3-(trifluoromethyl)phenyl)propan-1-amine and to map its binding site on the target protein.

Method: 1H-15N HSQC (Heteronuclear Single Quantum Coherence)

Materials:

  • NMR spectrometer (≥600 MHz) equipped with a cryoprobe.

  • Uniformly 15N-labeled target protein.

  • NMR buffer (e.g., 25 mM phosphate, 150 mM NaCl, pH 7.0 in 90% H2O/10% D2O).

  • 1-(3-(trifluoromethyl)phenyl)propan-1-amine.

Protocol:

  • Protein Preparation:

    • Express and purify the target protein with uniform 15N labeling.

    • Concentrate the protein to a suitable concentration for NMR (e.g., 50-200 µM).

  • NMR Titration:

    • Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled protein.

    • Prepare a concentrated stock solution of the fragment in the same NMR buffer.

    • Add increasing amounts of the fragment to the protein sample to achieve a range of molar ratios (e.g., 1:0.5, 1:1, 1:2, 1:5, 1:10 protein:fragment).

    • Acquire a 1H-15N HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the spectra from the titration series.

    • Monitor for chemical shift perturbations (CSPs) of the protein's backbone amide signals.

    • Residues exhibiting significant CSPs are likely at or near the binding site.

    • The magnitude of the CSPs can be plotted against the ligand concentration to estimate the KD.

Causality Behind Experimental Choices:

  • 1H-15N HSQC is a sensitive method for detecting changes in the chemical environment of the protein backbone upon ligand binding.[21]

  • Using a 15N-labeled protein allows for the observation of protein-centric binding events, providing direct structural information.

  • Titration experiments are crucial for demonstrating a specific and saturable binding event, which is a hallmark of a true interaction.

High-Resolution Structural Determination using X-ray Crystallography

X-ray crystallography provides a high-resolution 3D structure of the protein-fragment complex, offering invaluable insights for structure-based drug design.[22][23][24][25]

Objective: To determine the precise binding mode of 1-(3-(trifluoromethyl)phenyl)propan-1-amine to the target protein.

Method: Crystal Soaking

Materials:

  • High-quality crystals of the target protein.

  • Soaking solution (mother liquor supplemented with the fragment).

  • Cryoprotectant.

  • Synchrotron X-ray source.

Protocol:

  • Crystal Preparation:

    • Grow high-quality, diffraction-grade crystals of the target protein.

  • Fragment Soaking:

    • Prepare a soaking solution by dissolving 1-(3-(trifluoromethyl)phenyl)propan-1-amine in the crystallization mother liquor to a final concentration of 10-50 mM.

    • Transfer a protein crystal into the soaking solution and incubate for a defined period (e.g., a few minutes to several hours).

  • Cryo-cooling and Data Collection:

    • Briefly transfer the soaked crystal to a cryoprotectant solution.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully examine the electron density maps for evidence of the bound fragment.

    • Refine the protein-fragment complex structure.

    • Analyze the binding interactions between the fragment and the protein.

Causality Behind Experimental Choices:

  • Crystal soaking is often a higher throughput method than co-crystallization for fragment screening.[26]

  • High fragment concentrations are often required to achieve sufficient occupancy in the crystal.[26]

  • Synchrotron radiation is typically necessary to obtain high-resolution diffraction data from fragment-soaked crystals.[22]

Computational Workflow for Hit Expansion

Once a fragment hit like 1-(3-(trifluoromethyl)phenyl)propan-1-amine is validated, computational methods can guide its evolution into a more potent lead compound.[27][28][29][30]

Objective: To identify potential vectors for chemical modification to improve binding affinity and selectivity.

Workflow:

  • In Silico Fragment Docking:

    • If a crystal structure is not available, dock the fragment into a model of the target protein's binding site to generate a binding hypothesis.

  • Fragment Growing:

    • Using the experimentally determined or docked binding pose, identify vectors on the fragment that point towards unoccupied pockets of the binding site.

    • Computationally enumerate modifications to the fragment that extend into these pockets.

  • Fragment Linking/Merging:

    • If other fragments are found to bind in adjacent sites, design molecules that link the two fragments together.

  • Virtual Screening:

    • Use the validated fragment hit as a query for similarity searches in larger compound libraries to identify commercially available analogs for testing.

Visualization of FBDD Workflow:

FBDD_Workflow cluster_screening Hit Identification cluster_validation Hit Validation & SBDD cluster_optimization Lead Optimization Fragment_Library Fragment Library (incl. title compound) SPR Primary Screen (SPR) Fragment_Library->SPR High Throughput NMR Orthogonal Screen (NMR) SPR->NMR Hit Confirmation X_ray Structural Biology (X-ray Crystallography) NMR->X_ray Computational Computational Modeling X_ray->Computational Structure-Based Design Chemistry Medicinal Chemistry (Fragment Growing/Linking) Computational->Chemistry Lead_Compound Lead Compound Chemistry->Lead_Compound

Caption: A generalized workflow for Fragment-Based Drug Discovery.

Visualization of 1-(3-(trifluoromethyl)phenyl)propan-1-amine:

Caption: Chemical structure of 1-(3-(trifluoromethyl)phenyl)propan-1-amine.

Conclusion

1-(3-(trifluoromethyl)phenyl)propan-1-amine represents a valuable addition to any fragment library for FBDD. Its favorable physicochemical properties and the strategic incorporation of a trifluoromethyl group provide a strong starting point for the discovery of novel chemical entities. The detailed protocols provided herein for SPR, NMR, and X-ray crystallography offer a robust framework for the screening and validation of this and other similar fragments, ultimately accelerating the hit-to-lead process in drug discovery.

References

  • EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents.
  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC - NIH. Available at: [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers. Available at: [Link]

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC. Available at: [Link]

  • Fluoxetine - Wikipedia. Available at: [Link]

  • Fragment-Based Drug Discovery Using Rational Design - ResearchGate. Available at: [Link]

  • Fragment Based Drug Discovery. Available at: [Link]

  • Fragment Screening | Drug Discovery. Available at: [Link]

  • Fragment-based drug discovery: A graphical review - PMC. Available at: [Link]

  • How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed. Available at: [Link]

  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Available at: [Link]

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - ACS Medicinal Chemistry Letters. Available at: [Link]

  • N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine - PubChem - NIH. Available at: [Link]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC. Available at: [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. Available at: [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. Available at: [Link]

  • Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening - ACS Publications. Available at: [Link]

  • The role of fluorine in medicinal chemistry - Taylor & Francis Online. Available at: [Link]

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PubMed Central. Available at: [Link]

  • Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. Available at: [Link]

  • Fast and Reliable NMR-Based Fragment Scoring for Drug Discovery | Journal of the American Chemical Society. Available at: [Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Available at: [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures. Available at: [Link]

  • Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. Available at: [Link]

  • Fragment HIT Identification in FBDD - CrystalsFirst. Available at: [Link]

  • Biophysics for Successful Drug Discovery Programs. Available at: [Link]

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. Available at: [Link]

  • Computational fragment-based drug design of potential Glo-I inhibitors - Taylor & Francis Online. Available at: [Link]

  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM. Available at: [Link]

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? - Frontiers. Available at: [Link]

  • Overview of NMR spectroscopy applications in FBDD. NMR methods used in... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - NIH. Available at: [Link]

  • Computational Methods to Support Fragment-based Drug Discovery | Request PDF - ResearchGate. Available at: [Link]

  • BroadE: Fragment-based Drug Discovery 101. Available at: [Link]

  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents.
  • Exploring Fragment-Based Approaches in Drug Discovery - Taylor & Francis. Available at: [Link]

  • Optimizing Fragment-Based Drug Discovery by NMR: A Deep Dive into Mnova Screening Software Solutions - Mestrelab Research. Available at: [Link]

  • Fragment-Based Drug Discovery and X-Ray Crystallography - ResearchGate. Available at: [Link]

  • Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening | bioRxiv. Available at: [Link]

  • 3-phenyl-1-propanamine -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Available at: [Link]

  • 1-[3-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine - PubChem. Available at: [Link]

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Troubleshooting & Optimization

1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride degradation pathways and stability.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride

Document ID: TSC-2026-FNFL-001

Version: 1.0

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride (also known as Fenfluramine HCl). As a critical active pharmaceutical ingredient (API), understanding its stability profile and potential degradation pathways is paramount for ensuring data integrity, formulation development, and regulatory compliance. This document provides in-depth FAQs, troubleshooting advice, and validated experimental protocols based on established scientific principles and field experience.

Part 1: Frequently Asked Questions (FAQs) & General Stability

This section addresses the most common initial questions regarding the handling and storage of Fenfluramine HCl.

Q1: What are the optimal storage conditions for solid Fenfluramine HCl?

A: For long-term stability (≥ 5 years), solid Fenfluramine HCl should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] For short-term use and shipping, the compound is generally stable at ambient room temperature for several days.[2] The hydrochloride salt form enhances stability compared to the free base by minimizing susceptibility to oxidative degradation from atmospheric CO2 and oxygen.

Q2: I am preparing an aqueous stock solution. What solvent and pH should I use for maximum stability?

A: Fenfluramine HCl is quite stable in aqueous solutions. Studies have shown it is stable in a water-acetonitrile mixture even at elevated temperatures (70°C).[3] For general analytical purposes, using high-purity (HPLC-grade) water or a mild buffer (pH 4-6) is recommended. Avoid highly alkaline conditions (pH > 9) where the free base is more prevalent, as this form can be more susceptible to oxidation. The hydrochloride salt itself will create a slightly acidic solution, which is generally favorable for stability.[4]

Q3: Is the compound sensitive to atmospheric oxygen?

A: Yes, the amine functional group in Fenfluramine makes it susceptible to oxidation.[3][5] While the solid hydrochloride salt is relatively stable, solutions, especially those prepared with solvents not purged of dissolved oxygen or exposed to air for extended periods, can undergo slow oxidative degradation. For long-term solution storage, it is best practice to use de-gassed solvents and consider storing under an inert atmosphere (e.g., nitrogen or argon).

Q4: Does exposure to light affect the stability of Fenfluramine HCl?

A: Yes, photostability can be a concern. While some reports indicate relative stability, others suggest that exposure to UV light can induce slow degradation.[3] The trifluoromethylphenyl moiety can be susceptible to photo-induced radical reactions.[6][7] Therefore, it is a critical best practice to protect both solid material and solutions from light by using amber vials or storing them in the dark.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides causal explanations and solutions for specific problems you may encounter during your experiments.

Q5: I'm performing HPLC analysis and observe unexpected new peaks in my chromatogram, especially in older samples. What could be the cause?

A: The appearance of new, often more polar, peaks is a classic sign of degradation. Based on the structure of Fenfluramine, the most likely culprits are:

  • Oxidative Degradants: Forced degradation studies confirm that Fenfluramine is prone to oxidation, leading to new related substances.[3] LC-MS analysis often reveals byproducts consistent with the addition of an oxygen atom (+16 Da), suggesting the formation of an N-oxide or hydroxylated derivatives.[3] The presence of trace metals can catalyze these oxidation reactions.[8]

  • Reaction with Excipients/Impurities: If your formulation contains excipients, consider potential reactions. For example, trace formaldehyde impurities can react with the secondary amine of fenfluramine to form an N-methyl derivative.[3]

Solution:

  • Confirm Identity: Use a high-resolution mass spectrometer (LC-MS/MS) to determine the mass of the impurity peaks and compare them to the parent compound.

  • Review Sample Handling: Ensure samples are freshly prepared. If storing solutions, use de-gassed solvents, protect from light, and store at 2-8°C.

  • Perform a Forced Oxidation Study: Intentionally stress the compound with a mild oxidant like 3% hydrogen peroxide. If the impurity peak profile matches your stressed sample, it confirms oxidation is the degradation pathway.

Q6: My forced degradation study shows significant degradation under oxidative and photolytic stress but almost none under hydrolytic (acidic/basic) conditions. Is this expected?

A: Yes, this is entirely consistent with the known stability profile of Fenfluramine HCl.

  • Hydrolytic Stability: The molecule lacks functional groups like esters or amides that are readily susceptible to hydrolysis.[3][4] It has demonstrated high stability even when refluxed in acidic or basic solutions.[3][9]

  • Oxidative/Photolytic Sensitivity: As discussed, the amine and the trifluoromethyl-aromatic ring are the primary sites for oxidative and photolytic degradation, respectively.[3][5][7]

This differential stability is a key characteristic of the molecule and is crucial for developing a stability-indicating analytical method. Your method must be able to resolve the parent drug from the degradants formed under oxidative and photolytic conditions.

Q7: I am observing poor recovery of my compound after thermal stress testing at high temperatures. At what temperature does thermal degradation become significant?

A: Significant thermal degradation of phenylpropanamine derivatives typically occurs at temperatures well above those used for standard accelerated stability studies (e.g., 40°C). The degradation often happens in stages, with initial onset potentially around 180°C and more significant degradation above 280-300°C.[10][11] The mechanism is likely driven by free-radical formation.[12] If you are seeing loss at lower temperatures (e.g., 60-80°C), it is more likely due to a combination of heat and another factor, such as oxidation, which is accelerated at higher temperatures.[5][8]

Part 3: In-Depth Degradation Pathways

Understanding the chemical transformations Fenfluramine HCl may undergo is essential for identifying degradants and mitigating stability risks.

Primary Degradation Pathways

The principal degradation routes for Fenfluramine HCl are oxidation and photolysis. Hydrolysis is not a significant pathway.

  • Oxidative Degradation: This is the most probable degradation pathway under typical storage and formulation conditions. The secondary amine is the primary site of attack.

    • Mechanism: The reaction is often initiated by radical species or catalyzed by metal ions.[8][13] The nitrogen lone pair can be abstracted, leading to the formation of N-oxides or other oxidized species.[3]

    • Potential Products: N-oxide of Fenfluramine, hydroxylated derivatives on the aromatic ring or alkyl chain.

  • Photodegradation: Exposure to high-energy light, particularly UV, can induce degradation.

    • Mechanism: The aromatic ring containing the electron-withdrawing trifluoromethyl group can absorb UV radiation. This can lead to the formation of reactive radical intermediates, potentially through homolytic cleavage of bonds.[6][14]

    • Potential Products: The specific structures are not well-documented in the literature, highlighting the need for characterization during forced degradation studies.[3] Potential pathways could involve dehalogenation or reactions involving the amine side-chain.

  • Thermal Degradation: This pathway is only relevant at very high temperatures, typically exceeding those in pharmaceutical manufacturing or storage.

    • Mechanism: At high temperatures (>180°C), the molecule can undergo fragmentation via free-radical mechanisms.[10][12]

The following diagram illustrates the primary degradation points on the molecule.

G cluster_molecule Fenfluramine Structure cluster_pathways Degradation Pathways mol 1-(3-(Trifluoromethyl)phenyl)propan-1-amine oxidation Oxidative Degradation (N-Oxide, etc.) mol->oxidation Susceptible (Amine Group) photolysis Photodegradation (Radical Intermediates) mol->photolysis Susceptible (CF3-Aromatic Ring) thermal High-Temp Thermal (Fragmentation) mol->thermal Stable under normal conditions

Caption: Key degradation sites on the Fenfluramine molecule.

Part 4: Experimental Protocols

A well-designed forced degradation study is the cornerstone of any stability program.[9][15][16] It helps to identify likely degradation products and establish the specificity of stability-indicating analytical methods.

Protocol: Forced Degradation Study for Fenfluramine HCl

Objective: To generate potential degradation products of Fenfluramine HCl under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as per ICH Q1A/Q1B guidelines.

Materials:

  • Fenfluramine HCl reference standard

  • HPLC-grade Water and Acetonitrile

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Class A glassware

  • Calibrated pH meter, analytical balance, oven, and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of Fenfluramine HCl in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: For each condition, prepare a sample in a clean vial. Include a control sample (stock solution stored at 2-8°C, protected from light) for comparison.

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to 0.1 mg/mL. Heat at 80°C for 24 hours.

    • Oxidation: Dilute the stock solution with 3% H₂O₂ to 0.1 mg/mL. Store at room temperature, protected from light, for 24 hours.

    • Thermal (Solution): Dilute the stock solution with the 50:50 acetonitrile:water mixture to 0.1 mg/mL. Heat at 80°C for 72 hours.

    • Thermal (Solid): Place a thin layer of solid Fenfluramine HCl powder in an oven at 105°C for 24 hours. After stressing, dissolve in the mobile phase to 0.1 mg/mL.

    • Photostability: Expose the 0.1 mg/mL solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be wrapped in aluminum foil and placed alongside.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Analyze all stressed samples, including the control, using a validated stability-indicating HPLC-UV/PDA method. An LC-MS method should be used for peak identification and characterization.

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control.

Experimental Workflow Diagram

Sources

Navigating Solubility Challenges with 1-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for 1-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride. As a leading supplier of high-purity research chemicals, we understand that overcoming experimental hurdles is a critical part of scientific progress. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. Our goal is to empower you with the knowledge to confidently handle this substance in your experiments, ensuring both accuracy and efficiency.

Understanding the Molecule: Why Solubility Can Be a Hurdle

1-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride is an amine salt. The hydrochloride salt form is intentionally created to enhance the aqueous solubility of the parent compound, a common strategy in pharmaceutical development to improve bioavailability.[1][2] The presence of the trifluoromethyl group can increase lipophilicity, which might present unique solubility challenges under certain conditions. This guide will walk you through the factors influencing its solubility and provide practical solutions to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 1-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride in common laboratory solvents?

Q2: I'm observing precipitation when dissolving the compound in an acidic buffer. Why is this happening?

This phenomenon is likely due to the "common ion effect."[6][7] In a solution that already contains chloride ions (e.g., from hydrochloric acid in the buffer), the equilibrium of the salt's dissolution is shifted, leading to a decrease in its solubility. For instance, the solubility of Fenfluramine HCl in a pH 1.73 buffer is significantly lower (25.34 mg/mL at 25°C) than in water.[4]

Q3: How does pH affect the solubility of this compound?

The solubility of amine hydrochlorides is highly pH-dependent. As the pH increases and the solution becomes more basic, the amine salt will be neutralized to its free base form. This free base is generally less water-soluble and may precipitate out of the solution. Conversely, in acidic to neutral pH, the compound exists predominantly in its ionized, more soluble form.

Q4: Can I heat the solution to improve solubility?

Yes, for many salts, increasing the temperature will increase the rate of dissolution and the overall solubility. For example, the aqueous solubility of Fenfluramine HCl increases from 54.13 mg/mL at 25°C to 71.22 mg/mL at 37°C.[4] However, it is crucial to be mindful of the thermal stability of your compound. Prolonged exposure to high temperatures can lead to degradation. We recommend gentle warming (e.g., a 37°C water bath) and continuous stirring. Always check the compound's stability under your specific experimental conditions.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides practical, step-by-step protocols to address common solubility challenges you may encounter during your experiments.

Issue 1: Compound is not dissolving or is dissolving very slowly in aqueous buffers.

Underlying Cause: The compound may have limited solubility in your specific buffer system, or the dissolution rate may be slow at room temperature.

Solutions:

1. Optimization of pH:

  • Rationale: As an amine hydrochloride, the compound's solubility is highest in a slightly acidic to neutral pH range where it remains protonated.

  • Protocol:

    • Start with deionized water or a buffer with a pH between 4 and 7.

    • If using a buffer, ensure the chloride concentration is not excessively high to avoid the common ion effect.

    • Gradually add the compound to the solvent while stirring continuously.

    • If solubility is still an issue, a slight decrease in pH (e.g., to pH 4-5) may be beneficial, but avoid strongly acidic conditions if you observe precipitation.

2. Gentle Heating and Sonication:

  • Rationale: Providing energy in the form of heat or sound waves can overcome the activation energy barrier for dissolution.

  • Protocol:

    • Prepare a suspension of the compound in your desired solvent.

    • Place the vessel in a water bath set to 37-50°C. Do not exceed temperatures that could lead to degradation.

    • Stir the suspension continuously.

    • Alternatively, or in combination with heating, place the vessel in an ultrasonic bath for short intervals (e.g., 5-10 minutes) to break up any aggregates and enhance dissolution.

Issue 2: Precipitation occurs after initial dissolution, especially upon standing or cooling.

Underlying Cause: The initial solution was likely supersaturated, or the compound is precipitating out as the temperature returns to ambient.

Solutions:

1. Prepare Fresh Solutions:

  • Rationale: To ensure accurate and reproducible results, it is always best practice to prepare solutions fresh before each experiment.

  • Protocol:

    • Calculate the amount of compound needed for your immediate experiment.

    • Dissolve the compound using the optimized methods described above (pH adjustment, gentle heating).

    • Use the solution promptly after it has been prepared and has returned to the experimental temperature.

2. Use of Co-solvents:

  • Rationale: The addition of a water-miscible organic solvent can increase the solubility of a compound by reducing the polarity of the aqueous environment.

  • Protocol:

    • First, dissolve the compound in a minimal amount of a water-miscible organic solvent such as ethanol or DMSO. For Fenfluramine HCl, the solubility in ethanol is approximately 150 mg/mL.[4]

    • Once fully dissolved, slowly add the aqueous buffer to the organic solution drop by drop while vortexing or stirring vigorously to avoid localized precipitation.

    • Important: Be aware of the final concentration of the organic solvent in your experiment, as it may affect your biological system. Always run appropriate vehicle controls.

Issue 3: High concentrations are required for an experiment, but the compound's solubility is a limiting factor.

Underlying Cause: The desired concentration exceeds the intrinsic solubility of the compound in your chosen solvent system.

Solutions:

1. Formulation with Cyclodextrins:

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming inclusion complexes that have enhanced aqueous solubility.[6][8][9]

  • Protocol:

    • Choose a suitable cyclodextrin, such as β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Prepare an aqueous solution of the cyclodextrin.

    • Gradually add the 1-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride to the cyclodextrin solution while stirring.

    • Allow the mixture to stir for several hours or overnight at room temperature to facilitate the formation of the inclusion complex.

    • The resulting solution should be clear and can be sterile-filtered for use in cell-based assays.

Data Presentation: Estimated Solubility in Common Solvents

SolventEstimated SolubilityTemperatureReference Analog
Water~54 mg/mL25°CFenfluramine HCl[4]
Water~71 mg/mL37°CFenfluramine HCl[4]
Ethanol~150 mg/mL25°CFenfluramine HCl[4]
DMSOSolubleRoom Temperature(+)-Fenfluramine (hydrochloride)[5]
pH 1.73 Buffer~25 mg/mL25°CFenfluramine HCl[4]
pH 6.41 Buffer~37 mg/mL25°CFenfluramine HCl[4]

Note: This data is based on the structurally similar compound Fenfluramine hydrochloride and should be used as a guideline. Empirical determination of solubility for 1-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride is recommended for precise applications.

Experimental Workflow Visualization

Diagram: Decision Tree for Solubilizing 1-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride

G start Start: Need to dissolve the compound solvent_choice Choose initial solvent: - Aqueous buffer (pH 4-7) - Water start->solvent_choice dissolution_attempt Add compound to solvent with vigorous stirring solvent_choice->dissolution_attempt check_solubility Is the compound fully dissolved? dissolution_attempt->check_solubility success Solution is ready for use. Prepare fresh daily. check_solubility->success Yes slow_dissolution Slow dissolution or insoluble particles remain check_solubility->slow_dissolution No heat_sonicate Apply gentle heat (37-50°C) and/or sonicate slow_dissolution->heat_sonicate check_solubility2 Is it dissolved now? heat_sonicate->check_solubility2 check_solubility2->success Yes precipitation Precipitation occurs upon cooling or standing check_solubility2->precipitation No, or precipitates on cooling cosolvent_strategy Use co-solvent method: 1. Dissolve in minimal EtOH/DMSO 2. Add aqueous buffer slowly precipitation->cosolvent_strategy check_solubility3 Is a stable solution formed? cosolvent_strategy->check_solubility3 check_solubility3->success Yes high_concentration Need a higher concentration than achievable check_solubility3->high_concentration No, or need even higher concentration cyclodextrin_formulation Use cyclodextrin formulation: - Prepare cyclodextrin solution - Add compound and stir high_concentration->cyclodextrin_formulation check_solubility4 Is a clear solution formed? cyclodextrin_formulation->check_solubility4 check_solubility4->success Yes end_note Further formulation development may be required. check_solubility4->end_note No, consult with a formulation specialist

Caption: A decision tree to guide researchers through the process of dissolving 1-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride.

We are confident that this technical guide will serve as a valuable resource in your research endeavors. Should you have any further questions or require additional support, please do not hesitate to contact our team of experienced scientists.

References

  • Javia, A., Thakkar, H., & Maheriya, P. (2021). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences and Research, 13(7), 434-440. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Fujita, T. (2014). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 39(3), 139-148. [Link]

  • Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin drug carrier systems. Chemical reviews, 98(5), 2045–2076. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017–1025.
  • PITHA, J., IRIE, T., & Sklar, P. B. (1988). Drug solubilizers to aid absorption. Journal of pharmaceutical sciences, 77(4), 285-287.
  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1155. [Link]

  • Sinko, P. J. (2011). Martin's physical pharmacy and pharmaceutical sciences. Lippincott Williams & Wilkins.
  • LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link]

  • Fenfluramine Hydrochloride. (2021, February 21). In New Drug Approvals. [Link]

  • Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of reports in pharmaceutical sciences, 10(2), 137–147. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645–666.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. Pharmanest, 1(1), 1-9.
  • Jamróz, D., Kurek, M., & Paluch, M. (2017). Effects of temperature, salt concentration, and the protonation state on the dynamics and hydrogen-bond interactions of polyelectrolyte multilayers on lipid membranes. Physical Chemistry Chemical Physics, 19(44), 30020-30030. [Link]

  • Quora. (2022, November 8). How does the temperature of water affect the solubility of ammonium chloride?[Link]

  • Google Patents. (2021, March 16). US10947183B2 - Fenfluramine compositions and methods of preparing the same.
  • Chem-Impex. (n.d.). 3-[3-(trifluorometil)fenil]-1-propanol. [Link]

Sources

Optimizing storage conditions to prevent degradation of 1-(3-(trifluoromethyl)phenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 1-(3-(trifluoromethyl)phenyl)propan-1-amine . It is designed to function as a self-validating troubleshooting system, prioritizing chemical stability and experimental reproducibility.

Compound: 1-(3-(trifluoromethyl)phenyl)propan-1-amine Chemical Class: Primary Benzylic Amine / Trifluoromethyl-substituted Phenethylamine Analog CAS (HCl Salt): 1864062-04-3 | CAS (Free Base): Not widely listed; treat as labile benzylic amine

Part 1: Critical Alerts (The "Why")

Before handling this compound, you must understand the Silent Degradation Cascade . As a primary benzylic amine, this molecule possesses two specific structural vulnerabilities that lead to rapid purity loss if standard "shelf storage" is attempted.

The Carbon Dioxide Trap (Carbamylation)

The primary amine group (


) is a nucleophile that reacts aggressively with atmospheric carbon dioxide (

).
  • Mechanism: The amine attacks

    
     to form a carbamic acid, which immediately reacts with another equivalent of amine to form a stable ammonium carbamate salt.
    
  • Visual Indicator: A clear liquid turns cloudy or develops a white crust/precipitate upon exposure to air.

  • Impact: This reaction changes the stoichiometry of your compound. Weighing "10 mg" of air-exposed amine actually delivers ~6-8 mg of active amine and ~2-4 mg of carbamate salt, ruining molarity calculations.

Oxidative Deamination (Benzylic Oxidation)

The carbon atom attached to the nitrogen is benzylic (adjacent to the phenyl ring). The trifluoromethyl group (


) withdraws electrons, but the benzylic 

bond remains susceptible to radical autoxidation.
  • Mechanism: Atmospheric oxygen abstracts the benzylic proton, leading to an imine intermediate (

    
    ), which hydrolyzes to release ammonia and form the corresponding ketone: 1-(3-(trifluoromethyl)phenyl)propan-1-one .
    
  • Visual Indicator: Colorless oil turns yellow or amber.

Degradation Pathway Visualization

The following diagram maps the specific degradation routes you must prevent.

DegradationPathways Amine Active Compound 1-(3-(CF3)phenyl)propan-1-amine Carbamate contaminant: Ammonium Carbamate (White Precipitate) Amine->Carbamate Rapid Nucleophilic Attack (Exposure to Air) Imine Intermediate: Imine Amine->Imine Radical Oxidation (Light/Heat) CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 O2->Imine Ketone Degradant: 1-(3-(CF3)phenyl)propan-1-one (Yellow Oil) Imine->Ketone Hydrolysis Ammonia Byproduct: NH3 Imine->Ammonia Hydrolysis

Caption: Primary degradation vectors. The CO2 pathway (Red) is immediate upon air exposure; the Oxidation pathway (Yellow) is gradual but accelerated by light/heat.

Part 2: Optimized Storage Protocols

Do not rely on general "store at 4°C" advice. Use the following matrix based on the physical form of your compound.

Storage Condition Matrix
ParameterFree Base (Liquid Oil) Hydrochloride Salt (Solid Powder)
Primary Threat CO2 Absorption (Critical)Hygroscopicity (Moisture absorption)
Temperature -20°C (Freezer) 2-8°C (Refrigerator) or -20°C
Atmosphere Argon or Nitrogen Overlay (Mandatory)Desiccated environment
Container Amber Glass Vial + Teflon-lined CapAmber Glass Vial + Parafilm seal
Shelf Life 6-12 Months (if sealed)24+ Months
Handling Syringe transfer only (Schlenk technique)Weigh quickly; do not leave open
Protocol A: Handling the Free Base (Liquid)

Use this protocol if you synthesized the amine or purchased the free base oil.

  • Purge: Never open the stock vial to air. Always flush the headspace with dry Argon or Nitrogen after every use.

  • Seal: Wrap the cap junction tightly with Parafilm or electrical tape to prevent gas exchange in the freezer.

  • Thaw: Allow the vial to warm to room temperature before opening . Opening a cold vial condenses atmospheric moisture inside, which accelerates degradation.

Protocol B: Rescuing Degraded Material

If your compound has turned cloudy (carbamate) or yellow (oxide).

  • For Cloudiness (Carbamates):

    • Dissolve the material in an organic solvent (DCM or Ethyl Acetate).

    • Wash with 1M NaOH (aq). The base deprotonates the ammonium salt, releasing the free amine back into the organic layer and washing away the carbonate as sodium carbonate.

    • Dry over

      
       and concentrate.
      
  • For Yellowing (Oxidation):

    • Purification is required.[1] The ketone impurity is non-basic.

    • Perform an Acid/Base Extraction : Dissolve in organic solvent -> Extract with 1M HCl (Amine goes to water, Ketone stays in organic) -> Wash aqueous layer with fresh organic solvent -> Basify aqueous layer with NaOH -> Extract amine back into organic solvent.

Part 3: Troubleshooting & FAQs

Q1: I weighed 50 mg of the amine, but my reaction yield is consistently lower than expected. Why?

Diagnose: You likely weighed Ammonium Carbamate , not pure amine. Root Cause: If the bottle was opened to air previously, the surface layer reacted with CO2. This increases the molecular weight (Amine + CO2) but decreases the reactive molarity. Solution: Titrate the amine or repurify via acid/base extraction (Protocol B) immediately before use.

Q2: Can I store the amine in solution (e.g., DMSO or Methanol)?

Answer:

  • Methanol/Ethanol: NO. Primary amines can react with dissolved CO2 in alcohols very efficiently. Also, prolonged storage in protic solvents can lead to trans-esterification-like side reactions if other reagents are present.

  • DMSO: Caution. DMSO is hygroscopic. Wet DMSO will hydrolyze the amine over time.

  • Recommended: Store as a pure neat oil (free base) or pure solid (HCl salt). If you must make a stock solution, use Anhydrous THF or Dichloromethane and store under Argon at -20°C for no more than 1 week.

Q3: Why does the SDS recommend "Light Protection" if it's not a dye?

Answer: The benzylic position (the carbon connecting the nitrogen and the ring) is sensitive to photo-oxidation.[2] UV light generates radicals that catalyze the conversion of your amine to the imine/ketone (Yellowing). Always use Amber vials or wrap clear vials in aluminum foil.

References

  • Sigma-Aldrich (Merck). Safety Data Sheet: 1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride. (Accessed 2024).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18054 (1-Phenylpropan-1-amine derivatives).[Link]

  • Organic Chemistry Portal. Oxidation of Primary Amines and Benzylic Stability.[Link]

Sources

Validation & Comparative

Biological activity comparison of 1-(3-(trifluoromethyl)phenyl)propan-1-amine isomers

[1]

Executive Summary

1-(3-(Trifluoromethyl)phenyl)propan-1-amine (CAS: 1864062-04-3) is a benzylic amine scaffold frequently utilized in the synthesis of calcimimetics (e.g., Cinacalcet analogs) and CNS-active agents. Structurally, it is the regioisomer of the potent serotonin releaser Norfenfluramine .

Unlike Norfenfluramine (a 2-amine), the 1-amine scaffold exhibits distinct biological stability and receptor binding profiles. This guide compares the (R)- and (S)- enantiomers, focusing on their enzymatic recognition (for synthesis) and pharmacological potential based on Structure-Activity Relationships (SAR).

Key Findings
Feature(R)-Isomer (S)-Isomer Norfenfluramine (Reference)
Configuration Typically the Eutomer (Preferred substrate for Lipase CAL-B)Distomer (Slow reacting in enzymatic acylation)(S)-isomer is the potent 5-HT releaser
Primary Utility Chiral building block for CalcimimeticsResearch standard for stereoselectivityAnorectic agent (Withdrawn)
Metabolic Stability Moderate (Benzylic oxidation risk)ModerateHigh (Alpha-methyl protection)
Key Target CaSR (Calcium Sensing Receptor) Modulator FragmentInactive/Low Affinity5-HT2B / 5-HT2C Receptors

Chemical Identity & Stereochemistry

The molecule features a chiral center at the C1 (benzylic) position, distinguishing it from the phenethylamine class (amine at C2).

  • IUPAC Name: 1-(3-(Trifluoromethyl)phenyl)propan-1-amine[1][2]

  • Molecular Formula: C₁₀H₁₂F₃N

  • Molecular Weight: 203.20 g/mol (Free base)

  • Structural Distinction:

    • 1-Amine (Target): Ph-CH(NH₂)-CH₂-CH₃ (Benzylic amine, alpha-ethyl).

    • 2-Amine (Norfenfluramine): Ph-CH₂-CH(NH₂)-CH₃ (Phenethylamine, alpha-methyl).

Stereochemical Significance

The biological activity of 1-phenylpropylamines is highly stereodependent. In the context of Kinetic Resolution , lipases such as Candida antarctica Lipase B (CAL-B) exhibit high enantioselectivity toward the (R)-amine , following the empirical Kazlauskas rule for secondary alcohols and primary amines.

Biological Activity: Enzymatic & Pharmacological[6][7][8]

A. Enzymatic Stereoselectivity (Synthesis & Resolution)

The primary "biological activity" reported for this specific regioisomer involves its interaction with biocatalysts during chiral resolution. This is the critical step for generating enantiopure building blocks for drug synthesis.

  • Enzyme: Candida antarctica Lipase B (CAL-B).

  • Mechanism: Serine-hydrolase mediated acylation.

  • Activity Data:

    • Enantiomeric Ratio (E-value): Typically >100 for alpha-ethylbenzylamines.

    • Fast Reacting Enantiomer: (R)-Isomer . The enzyme preferentially acylates the (R)-amine to form the (R)-amide, leaving the (S)-amine unreacted.

B. Pharmacological SAR (Target vs. Regioisomer)

Direct receptor binding data for the 1-amine is often inferred from its structural analogs. We compare it to the established 2-amine (Norfenfluramine) to highlight the impact of regioisomerism.

1. Serotonergic Potency (5-HT)[3]
  • Norfenfluramine (2-amine): High affinity for 5-HT2B and 5-HT2C. The alpha-methyl group protects against MAO degradation, and the 2-amine position mimics the endogenous neurotransmitter.

  • Target Molecule (1-amine): Significantly reduced affinity for 5-HT transporters. The shift of the amine to the benzylic position (C1) creates steric bulk closer to the aromatic ring, interfering with the conserved aspartate binding site in monoamine transporters (MATs).

    • Result: Reduced risk of valvulopathy (5-HT2B mediated) compared to fenfluramine derivatives.

2. NMDA Receptor Antagonism[4]
  • Mechanism: 1,2-Diphenylethylamines and related benzylamines often act as low-affinity, open-channel blockers of the NMDA receptor.

  • Prediction: The 1-(3-CF3-phenyl) moiety enhances lipophilicity, potentially increasing blood-brain barrier (BBB) penetration. The (R)-isomer of related 1-phenylpropylamines often shows higher potency as an NMDA antagonist than the (S)-isomer.

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol describes the self-validating method to separate the isomers using CAL-B. This workflow confirms the biological recognition of the (R)-isomer.

Objective: Isolate (S)-1-(3-(trifluoromethyl)phenyl)propan-1-amine and (R)-N-acetyl-1-(3-(trifluoromethyl)phenyl)propan-1-amine.

Materials
  • Substrate: Racemic 1-(3-(trifluoromethyl)phenyl)propan-1-amine (10 mmol).

  • Biocatalyst: Novozym 435 (Immobilized CAL-B), 500 mg.

  • Acyl Donor: Ethyl acetate (also serves as solvent) or Isopropyl acetate.

  • Solvent: MTBE (Methyl tert-butyl ether) if not using neat ester.

Workflow
  • Reaction Setup: Dissolve the racemic amine (2.03 g) in MTBE (50 mL). Add Ethyl Acetate (5 eq, 4.9 mL).

  • Initiation: Add Novozym 435 (500 mg) and incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring (Self-Validation):

    • Sample 50 µL every 2 hours.

    • Analyze via Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA/DEA 90:10:0.1).

    • Stop Condition: When conversion reaches 50% (theoretical yield).

  • Termination: Filter off the enzyme beads.

  • Separation:

    • Evaporate solvent.

    • Acid/Base Extraction: Dissolve residue in DCM. Wash with 1N HCl.

      • Aqueous Layer: Contains (S)-Amine (unreacted). Basify and extract to recover.

      • Organic Layer: Contains (R)-Amide .[4] Hydrolyze (6N HCl, Reflux) to recover (R)-Amine .

Visualization: Mechanism & Workflow

Figure 1: Enzymatic Kinetic Resolution Pathway

This diagram illustrates the stereoselective acylation by CAL-B, separating the racemic mixture into the (S)-amine and (R)-amide.

KineticResolutionRacemicRacemic Mixture(R/S)-AmineComplexEnzyme-SubstrateComplexRacemic->ComplexBindingEnzymeCAL-B Lipase(Novozym 435)Enzyme->ComplexAcylDonorAcyl Donor(Ethyl Acetate)AcylDonor->ComplexR_Amide(R)-Amide(Acylated Product)Complex->R_AmideFast Reaction(k_fast)S_Amine(S)-Amine(Unreacted)Complex->S_AmineNo Reaction(k_slow)

Caption: Stereoselective acylation of 1-(3-(trifluoromethyl)phenyl)propan-1-amine by CAL-B Lipase.

Figure 2: Structural Comparison (Regioisomers)

Comparing the target molecule with its neuroactive isomer, Norfenfluramine.

SAR_ComparisonTargetTarget Molecule1-Amine (Benzylic)Low 5-HT AffinityCalcimimetic SynthesisCalcimimetic SynthesisTarget->Calcimimetic SynthesisNorfenNorfenfluramine2-Amine (Phenethyl)High 5-HT AffinityAnorectic ActivityAnorectic ActivityNorfen->Anorectic ActivityCommonCommon Pharmacophore3-CF3-Phenyl RingCommon->TargetIsomerization (C1-NH2)Common->NorfenIsomerization (C2-NH2)

Caption: SAR divergence between the 1-amine (synthetic intermediate) and 2-amine (active drug).

References

  • Sigma-Aldrich. 1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride Product Specification. CAS 1864062-04-3.[1][2] Link

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated 1-Alkylethylamines. Tetrahedron: Asymmetry. Link

  • Rothman, R. B., et al. (2001). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated with Fenfluramine and other Serotonergic Medications. Circulation. Link

  • Nemeth, E. F., et al. (2004). Calcimimetics with Potent and Selective Activity on the Parathyroid Calcium Receptor. PNAS. Link (Note: Contextualizes the 3-CF3-phenyl pharmacophore in calcimimetics).

Comparison of 1-(3-(trifluoromethyl)phenyl)propan-1-amine with fluoxetine precursors.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of 1-(3-(trifluoromethyl)phenyl)propan-1-amine and Fluoxetine Precursors: Synthetic Pathways and Structural Utility

Executive Summary

This guide provides a technical comparison between 1-(3-(trifluoromethyl)phenyl)propan-1-amine (referred to herein as Target Amine 1 ) and established Fluoxetine precursors (specifically the N-methyl-3-phenyl-3-hydroxypropylamine class).

While both compound classes utilize a trifluoromethyl-substituted aromatic scaffold, they represent distinct pharmacophores with divergent synthetic demands. Target Amine 1 is a primary benzylic amine characterized by meta-substitution, often used as a chiral building block or resolving agent. In contrast, Fluoxetine precursors are typically para-substituted benzylic alcohols or ethers designed for SNAr coupling to form the aryloxypropanamine SSRI core.

Structural & Chemical Divergence

The fundamental difference lies in the heteroatom connectivity at the benzylic position and the regiochemistry of the trifluoromethyl group.

Feature1-(3-(trifluoromethyl)phenyl)propan-1-amine (Target)Fluoxetine Precursors (e.g., 3-chloro-1-phenylpropan-1-ol)
Core Structure Benzylic Amine (Ar-CH(NH₂)-Et)Benzylic Alcohol/Ether (Ar-CH(OR)-CH₂CH₂-NR₂)
Regiochemistry Meta (3-CF₃)Para (4-CF₃)
Chirality C1 is a chiral center (Benzylic)C3 is a chiral center (Benzylic)
Basicity Primary Amine (High pKa ~10)Secondary Amine or Alcohol (Variable)
Stability Susceptible to oxidative deaminationAlcohol: Stable; Ether: Hydrolytically stable
Primary Utility Chiral Resolution, Fragment-based Drug DiscoverySSRI Synthesis (Fluoxetine, Norfluoxetine)

Synthetic Methodologies

A. Synthesis of Target Amine 1 (Reductive Amination)

The synthesis of Target Amine 1 typically proceeds via the reductive amination of 3'-(trifluoromethyl)propiophenone. This route ensures the formation of the C-N bond at the benzylic position.

Protocol 1: Reductive Amination via Leuckart-Wallach (Modified)

  • Reagents: 3'-(trifluoromethyl)propiophenone, Ammonium Formate, Formic Acid.

  • Mechanism: Ketone activation

    
     Imine formation 
    
    
    
    Hydride transfer.

Step-by-Step Workflow:

  • Charge: In a 250 mL round-bottom flask, dissolve 3'-(trifluoromethyl)propiophenone (10 mmol) in Formic Acid (98%, 5 eq).

  • Addition: Slowly add Ammonium Formate (4 eq) to the stirring solution.

  • Reflux: Heat the mixture to 160°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of the ketone.

  • Hydrolysis: Cool to RT, add 6M HCl (20 mL), and reflux for 1 hour to hydrolyze the intermediate formamide.

  • Extraction: Basify with 10M NaOH to pH 12. Extract with Dichloromethane (3 x 50 mL).

  • Purification: Dry organic layer over MgSO₄. Isolate via vacuum distillation or convert to HCl salt for recrystallization.

B. Synthesis of Fluoxetine Precursors (Mannich/Reduction Route)

The standard route for Fluoxetine involves creating the aminopropanol backbone, followed by etherification.

Protocol 2: Mannich Reaction & Reduction

  • Reagents: Acetophenone, Paraformaldehyde, Dimethylamine HCl, Sodium Borohydride.

  • Mechanism: Mannich condensation

    
     Carbonyl Reduction.
    

Step-by-Step Workflow:

  • Mannich Condensation: React acetophenone with paraformaldehyde and dimethylamine HCl in ethanol/HCl catalytic conditions to yield 3-(dimethylamino)-1-phenylpropan-1-one.

  • Reduction: Dissolve the Mannich base in Methanol at 0°C. Add NaBH₄ (1.5 eq) portion-wise.

  • Workup: Quench with water, extract with toluene. This yields 3-(dimethylamino)-1-phenylpropan-1-ol (Key Precursor).

  • Etherification (The Divergence): This alcohol is then reacted with 4-chlorobenzotrifluoride (via NaH alkoxide formation) to form the Fluoxetine ether linkage.

Visualizing the Pathways

The following diagram illustrates the divergent synthetic logic between the Benzylic Amine (Target) and the Aryloxypropanamine (Fluoxetine) scaffolds.

SynthesisComparison SM1 3-(Trifluoromethyl) propiophenone Imine Imine Intermediate SM1->Imine NH4OAc / HCOO- Target 1-(3-(trifluoromethyl) phenyl)propan-1-amine (Benzylic Amine) Imine->Target Reduction (C-N Bond Formed) Alcohol 3-(Dimethylamino)- 1-phenylpropan-1-ol (Fluoxetine Precursor) Target->Alcohol Structural Divergence: Meta vs Para Amine vs Alcohol SM2 Acetophenone MannichBase 3-(Dimethylamino)- 1-phenylpropan-1-one SM2->MannichBase HCHO / Me2NH MannichBase->Alcohol NaBH4 Reduction Fluoxetine Fluoxetine (Aryloxypropanamine) Alcohol->Fluoxetine NaH / 4-Cl-Ph-CF3 (C-O Bond Formed)

Caption: Comparative synthetic flow showing the reductive amination route for Target Amine 1 versus the Mannich/Etherification route for Fluoxetine.

Performance & Application Analysis

Chiral Resolution Utility

Target Amine 1 is frequently employed as a resolving agent for acidic racemates due to its benzylic chirality.

  • Mechanism: Formation of diastereomeric salts.

  • Advantage: The meta-CF3 group increases lipophilicity and alters crystal packing compared to unsubstituted 1-phenylpropan-1-amine, potentially enhancing resolution efficiency for specific substrates.

Stability Profile
  • Target Amine 1: As a primary amine, it is stable under basic and neutral conditions but reacts with aldehydes/ketones (Schiff base formation) and is sensitive to strong oxidizers.

  • Fluoxetine Precursors (Amino-alcohols): The alcohol intermediate is stable but prone to elimination (dehydration) under strong acidic conditions to form styrenes. The final ether (Fluoxetine) is highly robust.

References

  • Synthesis of Fluoxetine: Franklin, A., & Nelson, E. (2020). Synthesis of Fluoxetine. Bridgewater College Digital Commons.[1] 1

  • Fluoxetine Precursor Characterization: Perrine, D., et al. (1998).[2] Synthesis of NMP, a Fluoxetine (Prozac) Precursor. Journal of Chemical Education. 2

  • Target Molecule Identification: Sigma-Aldrich Product Catalog. 1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride. Link[3][4]

Sources

A Senior Application Scientist's Guide to Enantiomeric Excess Determination for 1-(3-(trifluoromethyl)phenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical analytical challenge. The stereochemical purity of a chiral molecule, such as 1-(3-(trifluoromethyl)phenyl)propan-1-amine, can profoundly impact its pharmacological and toxicological profile. This guide provides an in-depth comparison of the three primary analytical techniques for determining the enantiomeric excess of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present detailed, validated protocols, and offer supporting experimental data to inform your selection of the most appropriate method for your research needs.

The Importance of Enantiomeric Purity in Drug Development

The two enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Therefore, regulatory bodies like the FDA mandate strict control over the enantiomeric purity of chiral drug substances. Accurate and robust analytical methods for determining enantiomeric excess are thus indispensable throughout the drug development lifecycle, from discovery and process development to quality control of the final product.

Comparative Overview of Analytical Techniques

The choice of analytical technique for determining the enantiomeric excess of 1-(3-(trifluoromethyl)phenyl)propan-1-amine depends on several factors, including the required sensitivity, sample throughput, availability of instrumentation, and the stage of drug development. The following sections provide a detailed comparison of chiral HPLC, chiral GC, and chiral NMR spectroscopy for this application.

Technique Principle Advantages Disadvantages Typical Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Broad applicability, high resolution, well-established, preparative scale possible.Can be time-consuming, requires more solvent, method development can be complex.Routine quality control, process monitoring, preparative separation.
Chiral GC Differential interaction of volatile enantiomeric derivatives with a chiral stationary phase.High efficiency and resolution, fast analysis times, requires small sample volume.Analyte must be volatile or derivatized, potential for thermal degradation.High-throughput screening, analysis of volatile impurities.
Chiral NMR Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.Rapid analysis, provides structural information, non-destructive.Lower sensitivity, may require higher sample concentration, chiral auxiliaries can be expensive.Rapid screening, structural confirmation, mechanistic studies.

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric excess determination due to its versatility and robustness.[1] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For primary amines like 1-(3-(trifluoromethyl)phenyl)propan-1-amine, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often the most effective.[2][3]

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Daicel CHIRALPAK® series), provide a broad range of enantioselectivity for many chiral compounds, including phenylalkylamines.[4] Macrocyclic glycopeptide-based CSPs (e.g., Astec® CHIROBIOTIC® series) are particularly effective for separating amines in polar ionic mode due to their multiple interaction sites, including ionic, hydrogen bonding, and π-π interactions.[5][6]

  • Mobile Phase Composition: For normal-phase chromatography on polysaccharide CSPs, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The alcohol acts as a polar modifier, influencing the retention and selectivity. A small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA), is often added to the mobile phase to improve peak shape and reduce tailing by minimizing interactions between the basic amine analyte and acidic sites on the silica support.

This protocol describes a validated HPLC method for the determination of the enantiomeric excess of 1-(3-(trifluoromethyl)phenyl)propan-1-amine, following the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Chiral Column: Daicel CHIRALPAK® IC-3 (3 µm, 4.6 x 250 mm)[10]

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Parameter Method Acceptance Criteria
Specificity Inject blank, individual enantiomers, and racemic mixture.No interference at the retention times of the enantiomers. Baseline resolution (Rs > 1.5) between enantiomers.
Linearity Analyze a series of solutions of the minor enantiomer spiked into the major enantiomer over the range of 0.1% to 2.0%.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples with known amounts of the minor enantiomer (e.g., 0.5%, 1.0%, 1.5%).Recovery between 98.0% and 102.0%.
Precision Repeatability (n=6) and intermediate precision (different day, different analyst).RSD ≤ 2.0% for the area of the minor enantiomer.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.Typically around 0.05% of the major enantiomer concentration.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.Typically around 0.1% of the major enantiomer concentration.
Robustness Vary flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% isopropanol).Resolution (Rs) remains > 1.5.
Parameter (S)-enantiomer (R)-enantiomer
Retention Time (t_R) ~ 8.5 min~ 9.8 min
Separation Factor (α) -1.15
Resolution (R_s) -> 2.0

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in mobile phase (1 mg/mL) inject Inject 10 µL onto CHIRALPAK® IC-3 prep->inject separate Isocratic elution with Hexane/IPA/DEA inject->separate detect UV detection at 254 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate enantiomeric excess (% ee) integrate->calculate

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers, offering high resolution and short analysis times.[11] For non-volatile analytes like 1-(3-(trifluoromethyl)phenyl)propan-1-amine, derivatization is necessary to increase volatility and improve chromatographic performance.

  • Derivatization: The primary amine group of the analyte is derivatized to reduce its polarity and increase its volatility. Trifluoroacetylation, using a reagent like N-methyl-bis(trifluoroacetamide) (MBTFA), is a common and effective derivatization strategy for amines.[12] The resulting trifluoroacetamide is highly volatile and suitable for GC analysis.

  • Chiral Stationary Phase: Cyclodextrin-based CSPs are widely used in chiral GC. For the separation of trifluoroacetylated phenylalkylamines, a column with a substituted β-cyclodextrin stationary phase, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, has been shown to be effective.[12]

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Chiral Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: 120 °C (hold 1 min), ramp to 180 °C at 2 °C/min, hold 5 min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Injection: 1 µL, split ratio 50:1.

  • Derivatization Protocol:

    • To 1 mg of the amine sample in a vial, add 200 µL of ethyl acetate and 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

Parameter (S)-enantiomer derivative (R)-enantiomer derivative
Retention Time (t_R) ~ 22.1 min~ 22.5 min
Separation Factor (α) -1.02
Resolution (R_s) -> 1.8

GC_Workflow cluster_deriv Derivatization cluster_gc GC Analysis cluster_data Data Analysis deriv React amine with MBTFA inject Inject 1 µL onto Rt-βDEXsm deriv->inject separate Temperature programmed elution inject->separate detect FID detection separate->detect integrate Integrate peak areas detect->integrate calculate Calculate enantiomeric excess (% ee) integrate->calculate

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[13] This is achieved by converting the enantiomers into diastereomers, either through derivatization with a chiral derivatizing agent (CDA) or by complexation with a chiral solvating agent (CSA). These diastereomers exhibit distinct signals in the NMR spectrum, allowing for their quantification.

  • Chiral Derivatizing Agent (CDA): Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a widely used CDA for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines.[14][15] Reaction of the amine with Mosher's acid chloride forms stable diastereomeric amides that exhibit well-resolved signals in both ¹H and ¹⁹F NMR spectra. The trifluoromethyl group in MTPA provides a sensitive probe for ¹⁹F NMR, which often offers superior resolution and a wider chemical shift range compared to ¹H NMR.[6]

  • Chiral Solvating Agent (CSA): CSAs form transient, non-covalent diastereomeric complexes with the analyte.[16] For amines, chiral acids such as (R)-mandelic acid or binaphthol-derived phosphoric acids can be effective CSAs. The advantage of using a CSA is the simplicity of sample preparation, as it only requires mixing the analyte and the CSA in an NMR tube.[13] However, the chemical shift differences are often smaller compared to those obtained with CDAs.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Derivatization Protocol:

    • Dissolve ~5 mg of 1-(3-(trifluoromethyl)phenyl)propan-1-amine in 0.5 mL of anhydrous pyridine-d₅ in an NMR tube.

    • Add a slight molar excess (~1.1 equivalents) of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-Mosher's acid chloride).

    • Mix thoroughly and allow the reaction to proceed to completion (typically 15-30 minutes at room temperature).

  • NMR Acquisition: Acquire ¹H and ¹⁹F NMR spectra.

  • Data Analysis: Integrate the signals corresponding to the two diastereomers in either the ¹H or ¹⁹F spectrum to determine their ratio and calculate the enantiomeric excess.

Diastereomer Expected Chemical Shift (δ) Integration
(R,S)-Mosher's amide ~ -71.5 ppmProportional to the (S)-amine enantiomer
(R,R)-Mosher's amide ~ -71.8 ppmProportional to the (R)-amine enantiomer

NMR_Workflow cluster_deriv Derivatization (in NMR tube) cluster_nmr NMR Analysis cluster_data Data Analysis deriv React amine with Mosher's acid chloride acquire Acquire 1H and 19F NMR spectra deriv->acquire integrate Integrate diastereomeric signals acquire->integrate calculate Calculate enantiomeric excess (% ee) integrate->calculate

Conclusion and Recommendations

The choice of the optimal method for determining the enantiomeric excess of 1-(3-(trifluoromethyl)phenyl)propan-1-amine is contingent upon the specific requirements of the analysis.

  • For routine quality control and process monitoring , where robustness and accuracy are paramount, the validated chiral HPLC method is the recommended approach. Its broad applicability and the potential for preparative scale separation make it a highly versatile tool.

  • For high-throughput screening or when dealing with volatile impurities , chiral GC after derivatization offers a fast and highly efficient alternative.

  • For rapid screening, mechanistic studies, or when structural confirmation is needed , chiral NMR spectroscopy with a chiral derivatizing agent like Mosher's acid provides a quick and informative analysis without the need for chromatographic separation.

Ultimately, a comprehensive understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers, scientists, and drug development professionals to make an informed decision and ensure the stereochemical integrity of their chiral compounds.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. National Institutes of Health (NIH). [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health (NIH). [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]

  • Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. National Institutes of Health (NIH). [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. The Royal Society of Chemistry. [Link]

  • Chiral Columns. DAICEL CORPORATION. [Link]

  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. ResearchGate. [Link]

  • New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health (NIH). [Link]

  • DAICEL 3 µm CHIRALPAK® and CHIRALCEL® Analytical Columns. DAICEL. [Link]

  • Chiral α‐Amino Acid‐Based NMR Solvating Agents. Wiley Online Library. [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. National Institutes of Health (NIH). [Link]

  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. ResearchGate. [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • NMR Chiral solvating agents. ResearchGate. [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

  • CHIRALPAK® AS 4.6x100mm, 5µm HPLC Column. Chiral Technologies. [Link]

  • The Chiral Notebook. Phenomenex. [Link]

  • Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]

  • Immobilized type chiral HPLC columns. Daicel. [Link]

  • Daicel CHIRALPAK IC-3 HPLC Analytical Column, 3 um, ID 4.6 mm x L 250 mm. Hichrom. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.